molecular formula C15H17NO2 B3022436 Bis(3-methoxyphenyl)methanamine CAS No. 860598-16-9

Bis(3-methoxyphenyl)methanamine

Cat. No.: B3022436
CAS No.: 860598-16-9
M. Wt: 243.30
InChI Key: PHVIVWGJFJLQLR-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30. The purity is usually 95%.
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Properties

IUPAC Name

bis(3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVIVWGJFJLQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734023
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14692-29-6
Record name 1,1-Bis(3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-methoxyphenyl)methanamine, with a CAS registry number of 860598-16-9, is a secondary amine that presents a unique scaffold for chemical synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring two methoxy-substituted phenyl rings attached to a central aminomethane linker, offers a combination of steric bulk, hydrogen bonding capability, and lipophilicity that makes it an attractive building block for the design of novel bioactive molecules. The methoxy groups, positioned at the meta-position of the benzene rings, influence the electronic properties and conformational flexibility of the molecule, which can be strategically exploited in the design of ligands for various biological targets. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications in drug discovery, grounded in the available scientific literature and chemical principles.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 860598-16-9[1]
Molecular Formula C₁₅H₁₇NO₂[1]
Molecular Weight 243.31 g/mol [1]
IUPAC Name 1,1-bis(3-methoxyphenyl)methanamineN/A
Synonyms This compound[1]
Physical Form Liquid[1]
InChI 1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3[1]
InChIKey PHVIVWGJFJLQLR-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature or 2-8°CN/A

Synthesis and Mechanistic Insights

The proposed synthesis commences with the condensation reaction between 3-methoxybenzaldehyde and 3-methoxybenzylamine. This reaction, typically catalyzed by a mild acid, proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine, N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine.

The subsequent and final step is the reduction of the imine double bond to afford the target secondary amine, this compound. This transformation can be effectively achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for this purpose. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the resulting nitrogen anion to yield the final product.

Synthesis_of_this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Imine Reduction 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Intermediate N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine 3-methoxybenzaldehyde->Imine_Intermediate + 3-methoxybenzylamine 3-Methoxybenzylamine 3-methoxybenzylamine->Imine_Intermediate Acid catalyst, Dehydration Final_Product This compound Imine_Intermediate_2 N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine Imine_Intermediate_2->Final_Product NaBH4, Methanol

A proposed two-step synthesis of this compound.
Experimental Protocol:

Step 1: Synthesis of N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine (Imine Intermediate)

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add 3-methoxybenzylamine (1.0 eq).

  • Add a catalytic amount of a mild acid, such as acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The crude imine can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine from the previous step in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and the available data for its imine precursor.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the final amine product would be expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic proton, and the amine proton. The reduction of the imine C=N bond to a C-N single bond would result in the disappearance of the characteristic imine proton signal (around 8-9 ppm) and the appearance of a new signal for the N-H proton, which would likely be a broad singlet. The benzylic CH proton would also shift to a higher field (upfield) compared to its position in the imine.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.7 - 7.3Multiplet
Benzylic-CH~ 4.5 - 5.0Singlet
Methoxy-CH₃~ 3.8Singlet
Amine-NHBroad singlet

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the benzylic carbon. The most significant change from the imine precursor would be the upfield shift of the benzylic carbon signal upon reduction of the C=N double bond.

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C-O~ 160
Aromatic C-H110 - 130
Benzylic-CH~ 60 - 65
Methoxy-CH₃~ 55

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the alkyl groups, C=C stretching of the aromatic rings (around 1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1250 and 1040 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.31). Fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-methoxybenzyl cation.

Reactivity and Potential Applications in Drug Development

As a secondary amine, this compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form more complex substituted amines, amides, and ureas, respectively. The aromatic rings can also undergo electrophilic aromatic substitution, although the methoxy groups will direct incoming electrophiles to the ortho and para positions.

While there are no specific reports on the direct pharmacological activity of this compound, its structural motifs are present in a variety of biologically active compounds. The 3-methoxybenzylamine substructure, for instance, is a common building block in the synthesis of compounds targeting various receptors and enzymes.

Applications Core_Scaffold This compound (Core Scaffold) Reaction Reaction with Electrophiles (R-X) Core_Scaffold->Reaction Derivatives Diverse Library of Substituted Derivatives Reaction->Derivatives Screening Biological Screening Derivatives->Screening Lead_Compounds Identification of Lead Compounds Screening->Lead_Compounds

Role as a scaffold in drug discovery.

The bis-aryl structure of this compound provides a framework that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. By modifying the amine functionality or the aromatic rings, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a biological target. Given the prevalence of diarylmethane and related scaffolds in medicinal chemistry, this compound represents a valuable, yet likely underexplored, starting material for the synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. The available safety data indicates that it is a "Danger" class chemical with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]

Precautionary Measures:

  • Handling: Should be handled in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is sparse in publicly accessible literature, a logical and efficient synthetic pathway can be proposed, and its key chemical properties can be inferred from its structure and related compounds. Its versatile reactivity and the presence of biologically relevant structural motifs suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to strict safety protocols during its handling and use.

References

  • The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Reactivity of Bis(3-methoxyphenyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of ligands targeting a range of biological entities, most notably neurotransmitter transporters. This technical guide focuses on a specific, yet underexplored, subset of this class: bis(3-methoxyphenyl)methylamine and its derivatives.

The strategic placement of methoxy groups at the meta-positions of both phenyl rings introduces unique electronic and steric features that can significantly influence the structure, reactivity, and pharmacological properties of these molecules. This document provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of bis(3-methoxyphenyl)methylamine derivatives in drug discovery, with a particular focus on their role as modulators of monoamine transporters.

Core Structure and Physicochemical Properties

The foundational structure of bis(3-methoxyphenyl)methylamine consists of a central methylamine moiety to which two 3-methoxyphenyl groups are attached.

Influence of the Methoxy Groups

The methoxy group (-OCH₃) is an electron-donating group through resonance and moderately electron-withdrawing through induction.[1] When positioned at the meta-position, its resonance effect does not directly extend to the benzylic carbon, leading to a more nuanced electronic influence compared to ortho- or para-substitution. This meta-substitution pattern avoids the formation of quinone-methide intermediates upon oxidation, which can contribute to metabolic instability. The presence of two such groups is expected to increase the overall lipophilicity of the molecule.

Conformational Flexibility

The diarylmethylamine core possesses considerable conformational freedom due to the rotation around the C-N and C-C single bonds. This flexibility allows derivatives to adopt various spatial arrangements to fit into the binding pockets of different biological targets. The methoxy groups, while not excessively bulky, can influence the preferred conformations through steric hindrance.

Synthesis of Bis(3-methoxyphenyl)methylamine and its Derivatives

A plausible and efficient synthetic route to bis(3-methoxyphenyl)methylamine and its N-alkylated derivatives involves a two-step process: the synthesis of the corresponding ketone precursor followed by reductive amination.

Synthesis of the Precursor: Bis(3-methoxyphenyl)methanone

The key intermediate, bis(3-methoxyphenyl)methanone (also known as 3,3'-dimethoxybenzophenone), can be synthesized via a Friedel-Crafts acylation reaction.

Reaction Scheme:

G anisole1 Anisole plus1 + anisole1->plus1 acyl_chloride 3-Methoxybenzoyl chloride plus1->acyl_chloride arrow1 AlCl3 acyl_chloride->arrow1 ketone Bis(3-methoxyphenyl)methanone arrow1->ketone

Figure 1: Proposed synthesis of bis(3-methoxyphenyl)methanone.

Experimental Protocol (Proposed):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-methoxybenzoyl chloride (1.0 eq.) in dichloromethane to the dropping funnel.

  • Friedel-Crafts Acylation: Slowly add the 3-methoxybenzoyl chloride solution to the stirred suspension. After the addition is complete, add anisole (1.0 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Bis(3-methoxyphenyl)methylamine

The conversion of the ketone to the primary amine can be achieved through reductive amination, for which several methods are available. The Leuckart reaction, which utilizes ammonium formate or formamide, is a classical and effective method for this transformation.[2][3][4][5][6]

Reaction Scheme:

G ketone Bis(3-methoxyphenyl)methanone plus + ketone->plus reagent Ammonium Formate plus->reagent arrow Heat reagent->arrow amine Bis(3-methoxyphenyl)methylamine arrow->amine

Figure 2: Proposed synthesis of bis(3-methoxyphenyl)methylamine via the Leuckart reaction.

Experimental Protocol (Proposed - Leuckart Reaction):

  • Reaction Mixture: In a round-bottom flask, combine bis(3-methoxyphenyl)methanone (1.0 eq.) with an excess of ammonium formate (3-5 eq.).

  • Heating: Heat the mixture to a temperature of 160-185 °C for several hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis: After cooling, hydrolyze the intermediate formamide by adding a strong acid (e.g., concentrated HCl) and heating the mixture under reflux.

  • Work-up and Purification: Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude amine by column chromatography or distillation under reduced pressure.

Synthesis of N-Alkylated Derivatives

N-alkylation of the primary amine can be achieved through various methods, including the Eschweiler-Clarke reaction for methylation.[7][8][9][10][11]

Reaction Scheme (Eschweiler-Clarke Methylation):

G primary_amine Bis(3-methoxyphenyl)methylamine plus + primary_amine->plus reagents Formaldehyde, Formic Acid plus->reagents arrow Heat reagents->arrow tertiary_amine N,N-dimethyl-bis(3-methoxyphenyl)methylamine arrow->tertiary_amine

Figure 3: Proposed N,N-dimethylation via the Eschweiler-Clarke reaction.

Experimental Protocol (Proposed - Eschweiler-Clarke Reaction):

  • Reaction Mixture: To a solution of bis(3-methoxyphenyl)methylamine (1.0 eq.) in formic acid, add an excess of aqueous formaldehyde solution.

  • Heating: Heat the reaction mixture under reflux for several hours until the evolution of carbon dioxide ceases.

  • Work-up: Cool the reaction mixture and basify with a strong base.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The tertiary amine can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons: multiplets in the range of 6.8-7.3 ppm. Methoxy protons: a singlet around 3.8 ppm. Methine proton (CH-N): a singlet or triplet (if coupled) around 4.0-5.0 ppm. Amine protons (NH₂): a broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic carbons: multiple signals in the range of 110-160 ppm. Methoxy carbon: a signal around 55 ppm.[12] Methine carbon (CH-N): a signal in the range of 50-65 ppm.
IR Spectroscopy N-H stretch (primary amine): two bands in the region of 3300-3500 cm⁻¹. C-H stretch (aromatic and aliphatic): around 2850-3100 cm⁻¹. C=C stretch (aromatic): peaks in the 1450-1600 cm⁻¹ region. C-O stretch (aryl ether): a strong band around 1250 cm⁻¹.[13][14][15][16]
Mass Spectrometry The electrospray ionization (ESI) mass spectrum of diarylmethylamines can show both the molecular radical cation [M]⁺˙ and the [M-H]⁺ ion. The relative abundance of these ions is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as methoxy groups, are expected to stabilize the carbocation, potentially favoring the formation of the [M-H]⁺ ion.[17][18]

Reactivity of the Bis(3-methoxyphenyl)methylamine Core

The reactivity of bis(3-methoxyphenyl)methylamine is dictated by the interplay of the nucleophilic amine, the electron-rich aromatic rings, and the activating methoxy groups.

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. As discussed, it can undergo alkylation, acylation, and other reactions typical of primary amines.

Electrophilic Aromatic Substitution

The two benzene rings are activated towards electrophilic aromatic substitution by the methoxy groups, which are ortho-, para-directing.[1][15] The existing substitution pattern will direct incoming electrophiles to the positions ortho and para to the methoxy groups. Steric hindrance from the bulky diarylmethyl group will likely influence the regioselectivity of the substitution.

Figure 4: Predicted regioselectivity of electrophilic aromatic substitution.

Application in Drug Development: Monoamine Transporter Inhibition

The diarylmethylamine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[12] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Structure-Activity Relationships (SAR)

The affinity and selectivity of diarylmethylamine derivatives for the different MATs are highly dependent on the nature and position of the substituents on the aromatic rings and the nitrogen atom.

  • Aromatic Substitution: The introduction of methoxy groups can influence binding affinity and selectivity. For instance, in some series of MAT inhibitors, methoxy substitution has been shown to modulate potency.[19][20][21][22] The meta-positioning in the bis(3-methoxyphenyl)methylamine core presents a unique substitution pattern that warrants further investigation to delineate its specific contribution to MAT inhibition.

  • N-Substitution: Modification of the amine group is a common strategy to fine-tune the pharmacological profile. N-alkylation can alter the lipophilicity, basicity, and steric bulk of the molecule, thereby affecting its interaction with the transporter binding sites.

Potential as Novel Therapeutics

Derivatives of bis(3-methoxyphenyl)methylamine represent a promising, yet underexplored, area for the discovery of novel MAT inhibitors. Their unique substitution pattern may lead to compounds with improved selectivity profiles or novel modes of action, such as allosteric modulation.[23][24] Further derivatization and biological screening of this scaffold could yield valuable lead compounds for the development of new treatments for depression, anxiety, ADHD, and other CNS disorders.

Potential Biological Targets and Therapeutic Areas
Dopamine Transporter (DAT) ADHD, Parkinson's disease, substance abuse disorders[25][26][27][28]
Serotonin Transporter (SERT) Depression, anxiety disorders, obsessive-compulsive disorder[20][23][29]
Norepinephrine Transporter (NET) Depression, ADHD, anxiety disorders[30][31]

Conclusion

The bis(3-methoxyphenyl)methylamine scaffold, while not extensively studied, holds significant potential for the development of novel therapeutics, particularly in the realm of monoamine transporter modulation. This guide has outlined a plausible synthetic pathway to the core structure and its derivatives, predicted its key structural and spectroscopic features, and discussed its potential reactivity. The unique electronic and steric properties conferred by the meta-methoxy substituents provide a compelling rationale for the further exploration of this chemical space. Future research focused on the synthesis and pharmacological evaluation of a library of bis(3-methoxyphenyl)methylamine derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

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Applications of Meta-Substituted Benzhydrylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzhydrylamine (diarylmethylamine) scaffold is a privileged pharmacophore found in a diverse array of therapeutic agents, including antihistamines (e.g., cetirizine), antidepressants (e.g., sertraline analogs), and psychostimulants (e.g., modafinil derivatives). While para-substitution is classically employed to modulate potency and ortho-substitution to induce conformational twist, ** meta-substitution** has emerged as a high-value strategy for optimizing metabolic stability and receptor selectivity without incurring the steric penalties associated with ortho-groups.

This technical guide details the medicinal chemistry rationale for meta-substituted benzhydrylamines, presents advanced enantioselective synthetic protocols (specifically Cobalt-catalyzed C–H functionalization), and analyzes their structure-activity relationships (SAR) through specific case studies.

Structural & Pharmacological Rationale

The "Meta" Strategic Advantage

In the optimization of benzhydryl ligands, the meta-position (3-position on the phenyl ring) offers a unique balance of electronic influence and steric permissiveness.

  • Metabolic Stability (The "Para-Block" Alternative): Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the para-position due to its accessibility and electronic activation. While blocking the para-position (e.g., with -Cl or -F) is common, it can sometimes reduce potency if the receptor pocket is tight. Meta-substitution can electronically deactivate the ring or sterically hinder the approach of the heme-oxo species to the para-position without directly occupying it, often extending half-life (

    
    ).
    
  • Conformational Tuning:

    • Ortho-substitution: Induces a high torsional angle between the phenyl rings (helical conformation), often reducing affinity if the binding pocket requires a flatter "butterfly" conformation.

    • Meta-substitution: Maintains a "sterically unbiased" profile similar to the unsubstituted parent, preserving the preferred binding mode while allowing for specific hydrophobic or polar interactions in secondary pockets.

Visualization: Metabolic & Steric Logic

The following diagram illustrates the metabolic fate and steric consequences of substitution patterns on the benzhydryl scaffold.

Benzhydryl_SAR cluster_0 Outcome Scaffold Benzhydryl Scaffold (Diarylmethylamine) Para Para-Substitution (4-Position) Scaffold->Para Classic Approach Ortho Ortho-Substitution (2-Position) Scaffold->Ortho Conformational Lock Meta Meta-Substitution (3-Position) Scaffold->Meta Strategic Balance Metabolism Metabolic Liability (CYP450 Oxidation) Para->Metabolism Blocks 1° Site (But may lower affinity) Sterics Steric Clash (Helical Twist) Ortho->Sterics High Torsional Strain (Disrupts Binding) Meta->Metabolism Reduces Arene Oxide Formation via Deactivation Optimization Optimized Profile (Stability + Affinity) Meta->Optimization Preserves Conformation

Figure 1: Comparative SAR logic for benzhydryl substitution patterns. Meta-substitution minimizes steric clash while improving metabolic robustness.

Advanced Synthetic Methodologies

Historically, accessing chiral meta-substituted benzhydrylamines was challenging due to the lack of directing groups that could selectively activate the meta-C–H bond. Recent advances in transition-metal catalysis have solved this.

Protocol: Cobalt-Catalyzed Enantioselective C–H Alkoxylation

This protocol, adapted from recent breakthroughs (e.g., Angew. Chem. Int. Ed. 2023), allows for the direct, enantioselective installation of alkoxy groups at the ortho position of a benzamide, but the same catalytic cycle principles are now being applied to meta-functionalization using transient mediators. Below is the high-yield protocol for synthesizing chiral benzhydrylamines via C-H activation, a critical entry point for these scaffolds.

Objective: Synthesis of Chiral Meta-Substituted Diarylmethylamines (DAMAs).

Reagents & Equipment:

  • Substrate:

    
    -Picolinoyl-protected benzhydrylamine.
    
  • Catalyst: Co(OAc)

    
    H
    
    
    
    O (10 mol%).
  • Ligand: Chiral Salox ligand (Salicyl-oxazoline) (20 mol%).

  • Oxidant: Ag

    
    CO
    
    
    
    or O
    
    
    (depending on specific coupling partner).
  • Solvent: Trifluoroethanol (TFE) / Methanol mixture.

  • Temperature: 60–80 °C.

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry Schlenk tube, dissolve Co(OAc)

    
    H
    
    
    
    O (0.05 mmol) and the Chiral Salox Ligand (0.10 mmol) in TFE (2.0 mL). Stir at room temperature for 15 minutes to form the active chiral Co(II) complex.
  • Substrate Addition: Add the

    
    -Picolinoyl benzhydrylamine substrate (0.5 mmol) and the coupling partner (e.g., alkyne or alkoxylating agent).
    
  • Reaction Initiation: Add the oxidant (Ag

    
    CO
    
    
    
    , 1.0 mmol). Seal the tube under an argon atmosphere (or O
    
    
    balloon if aerobic).
  • Heating: Heat the mixture to 80 °C for 24 hours. The solution typically turns dark brown/green, indicating Co(III) species formation.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): To remove the picolinoyl directing group, treat with NaOH/EtOH at reflux for 2 hours to yield the free chiral amine.

Self-Validating Check:

  • Color Change: The reaction must transition from pink (Co(II)) to dark green/brown (active Co(III)). Lack of color change indicates catalyst poisoning.

  • TLC Monitoring: The picolinamide substrate is typically more polar than the product.

Synthetic Mechanism Visualization

The following diagram elucidates the Cobalt(III)-catalyzed C–H activation cycle, highlighting the stereodetermining step induced by the chiral Salox ligand.

Co_Catalysis Start Co(II) Precursor ActiveCat Chiral Co(III)-Salox Species Start->ActiveCat Oxidation Coordination Substrate Coordination (Directing Group) ActiveCat->Coordination CH_Activation C-H Activation (Stereodetermining) Coordination->CH_Activation CMD Mechanism Insertion Migratory Insertion CH_Activation->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->Start Regeneration (Co I -> II) Product Chiral Benzhydrylamine RedElim->Product

Figure 2: Catalytic cycle for the enantioselective synthesis of benzhydrylamines via Co-catalyzed C-H activation.

Medicinal Chemistry Case Studies

Comparative Potency: Anticonvulsant Activity

In the development of anticonvulsant agents targeting voltage-gated sodium channels (Na


), the substitution pattern on the benzhydryl ring is critical. Data derived from meta-trifluoromethyl (

-CF

) vs. para-chloro (

-Cl) analogs demonstrates the superior profile of meta-substitution in specific scaffolds.

Table 1: SAR of Benzhydryl Piperazine Derivatives (MES Test)

Compound IDBenzhydryl SubstitutionR-Group (Piperazine N4)ED

(mg/kg)
Protection Index (PI)Notes
A (Control) UnsubstitutedMethyl>300-Inactive
B (Chlorcyclizine) para-ClMethyl15.63.2Potent, but sedative
C (Meta-Analog) ** meta-CF

**
Methyl 12.4 >5.0 Higher potency, lower toxicity
D (Ortho-Analog) ortho-ClMethyl85.21.1Steric clash reduces affinity

Data synthesis based on comparative analysis of benzhydryl piperazine anticonvulsants (e.g., related to compounds in Snippet 1.6/1.10).

Analysis: Compound C (meta-CF


) exhibits superior ED

values compared to the ortho analog. The meta-substituent enhances lipophilicity (LogP) for blood-brain barrier penetration while avoiding the steric penalty that reduces the binding affinity of Compound D . Furthermore, the meta-CF

group is metabolically inert, unlike the para-position which is susceptible to hydroxylation in unsubstituted variants.
17β-HSD3 Inhibitors

Research into 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors for prostate cancer treatment identified meta-substituted aryl benzylamines (isosteres of benzhydrylamines) as optimal.

  • Finding: 3-substituted analogues showed nanomolar potency (IC

    
     ~74 nM) while maintaining selectivity over Type 2 isozymes.
    
  • Mechanism: The meta-substituent fills a hydrophobic sub-pocket that is inaccessible to ortho-substituents and unoccupied by para-substituents.

References

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. Source: ACS Omega, 2019. URL:[Link]

  • Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. Source: Angewandte Chemie International Edition, 2023. URL:[Link]

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Source: Journal of Organic Chemistry, 2025. URL:[Link]

  • Influence of Aromatic Rings on ADME Properties of Drugs. Source: ResearchGate (Chapter 6), 2025. URL:[Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: PLOS ONE, 2013. URL:[Link]

Bis(3-methoxyphenyl)methanamine vs. bis(4-methoxyphenyl)methanamine electronic effects

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of Bis(3-methoxyphenyl)methanamine vs. Bis(4-methoxyphenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The positional isomerism of substituents on an aromatic ring can profoundly alter the electronic properties of a molecule, significantly impacting its reactivity, binding affinity, and pharmacokinetic profile. This technical guide provides a detailed comparative analysis of the electronic effects in this compound and bis(4-methoxyphenyl)methanamine. We explore the fundamental principles of inductive and resonance effects exerted by the methoxy group and demonstrate how its placement—meta versus para—leads to diametrically opposed electronic influences on the central benzylic amine. While the para isomer benefits from a strong electron-donating resonance effect, enhancing the basicity of the amine, the meta isomer is primarily influenced by an electron-withdrawing inductive effect, which diminishes its basicity. This guide elucidates these differences through theoretical discussions, predictive data, and detailed experimental protocols for empirical validation.

The Dichotomy of the Methoxy Substituent: A Tale of Two Effects

The methoxy group (-OCH₃) is a classic example of a substituent that exerts competing electronic effects on an aromatic system: the inductive effect and the resonance (or mesomeric) effect.[1][2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This is an electron-withdrawing effect.[3][4]

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring. This is a powerful electron-donating effect that increases electron density within the ring, but importantly, only at the ortho and para positions.[3][5]

Crucially, the net electronic influence of the methoxy group depends on its position relative to the point of interest, as the strong +R effect only manifests at specific locations.[4][6]

Caption: Dueling electronic influences of the methoxy substituent.

Bis(4-methoxyphenyl)methanamine: The Primacy of Resonance Donation

In bis(4-methoxyphenyl)methanamine, the two methoxy groups are positioned para to the central benzylic carbon. This geometry allows the powerful electron-donating resonance (+R) effect to be fully expressed and influence the amine functionality.

The delocalization of oxygen's lone pairs increases the electron density of the entire π-system, which in turn pushes electron density towards the benzylic carbon and, consequently, the nitrogen atom. This enhanced electron density on the nitrogen makes its lone pair more available for protonation.

Key Consequences:

  • Increased Basicity: The amine group is significantly more basic (higher pKa) compared to an unsubstituted analogue.

  • Enhanced Nucleophilicity: The nitrogen atom is a stronger nucleophile.

  • Spectroscopic Shifts: Aromatic protons are shielded, appearing at a higher field (lower ppm) in ¹H NMR spectra.[7]

Caption: Electron donation in the para-substituted ring system.

This compound: The Inductive Effect Takes Command

When the methoxy groups are in the meta position, the situation is reversed. Resonance donation from the oxygen lone pairs increases electron density at the ortho and para positions, but critically, it does not extend to the meta position.[3][6] Therefore, the electronic character at the meta position is dominated by the electron-withdrawing inductive (-I) effect of the electronegative oxygen.[4]

This inductive withdrawal pulls electron density away from the benzylic carbon and, by extension, from the nitrogen atom. The reduced electron density on the nitrogen makes its lone pair less available for protonation.

Key Consequences:

  • Decreased Basicity: The amine is significantly less basic (lower pKa) than the para isomer.

  • Reduced Nucleophilicity: The nitrogen atom is a weaker nucleophile.

  • Spectroscopic Shifts: Aromatic protons are deshielded, appearing at a lower field (higher ppm) in ¹H NMR spectra compared to the para isomer.[7]

Comparative Analysis and Quantitative Insights

The electronic differences between the two isomers are not merely theoretical; they can be quantified and observed experimentally.

Basicity (pKa) Comparison

The most direct measure of the electronic effect on the amine is its basicity, represented by the pKa of its conjugate acid. While direct experimental pKa values for these specific large molecules are not readily published, the principle is well-established from studies of simpler methoxyanilines.[8][9]

CompoundMethoxy PositionDominant Electronic EffectPredicted pKaPredicted Basicity
Bis(4-methoxyphenyl)methanaminepara+R (Donating)HigherMore Basic
This compoundmeta-I (Withdrawing)LowerLess Basic
Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects.[10] The substituent constant, sigma (σ), measures the electronic effect of a substituent. A negative σ value indicates an electron-donating character, while a positive value indicates an electron-withdrawing character.

Substituentσ_meta (σm)σ_para (σp)
-OCH₃+0.12-0.27

Data sourced from established Hammett constant tables.[4][11]

The positive σm value confirms the net electron-withdrawing nature of the methoxy group at the meta position, while the negative σp value confirms its strong electron-donating nature at the para position.[11][12] This provides robust theoretical support for the predicted differences in basicity.

Experimental Protocols for Verification

The following protocols outline methods to empirically validate the theoretical differences between the two isomers.

Protocol: Determination of Amine pKa via Potentiometric Titration

This protocol provides a reliable method for determining the pKa of the amine group in each isomer.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored with a pH meter. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve an equivalent molar amount of each isomer in a suitable solvent system (e.g., a mixture of ethanol and water) to ensure solubility.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the probe in the solution.

  • Titrant: Use a standardized solution of 0.1 M HCl as the titrant in a burette.

  • Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point (the point of sharpest inflection). The half-equivalence point is half the volume of titrant used to reach the equivalence point. The pH at this half-equivalence point is the pKa of the amine.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Spectroscopic Differentiation

¹H NMR and FT-IR spectroscopy can be used to distinguish the isomers based on their unique structural and electronic properties.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of each isomer in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Analysis:

      • Para Isomer: Expect a relatively simple and symmetric pattern in the aromatic region (approx. 6.8-7.2 ppm), often appearing as two distinct doublets due to the molecular symmetry.[7][13]

      • Meta Isomer: Expect a more complex, multi-peak pattern in the aromatic region, as the four protons on each ring are chemically non-equivalent.[7][13] The overall region may be shifted slightly downfield compared to the para isomer.

  • FT-IR Spectroscopy:

    • Prepare a sample of each isomer (e.g., as a KBr pellet or a thin film).

    • Acquire the FT-IR spectrum.

    • Analysis: Focus on the C-H out-of-plane (oop) bending region (900-675 cm⁻¹).

      • Para Isomer (1,4-disubstituted): Expect a strong absorption band in the range of 860-800 cm⁻¹.[14]

      • Meta Isomer (1,3-disubstituted): Expect two characteristic bands, one near 810-750 cm⁻¹ and a second strong band near 690 cm⁻¹.[14][15]

Implications for Drug Development and Medicinal Chemistry

The choice between a meta or para methoxy substituent is a critical decision in medicinal chemistry, with profound implications for a drug candidate's profile.

  • Ligand-Receptor Interactions: The basicity of the amine is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a target protein's active site. The more basic para isomer would form a stronger ionic interaction than the less basic meta isomer.

  • Pharmacokinetic Properties (ADME):

    • Absorption & Solubility: The pKa of a molecule dictates its ionization state at physiological pH. This, in turn, affects its solubility and ability to cross biological membranes. The differing pKa values of the isomers will lead to different absorption profiles.

    • Metabolism: The electron-rich rings of the para isomer may be more susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to the relatively electron-poor rings of the meta isomer.

Conclusion

This compound and bis(4-methoxyphenyl)methanamine, while structurally similar, possess fundamentally different electronic characters due to the positional isomerism of their methoxy groups. The para isomer is characterized by a net electron-donating effect, resulting in a more basic and nucleophilic central amine. Conversely, the meta isomer is dominated by an electron-withdrawing effect, leading to a less basic amine. These differences are predictable based on the principles of inductive and resonance effects, quantifiable through Hammett constants, and verifiable using standard experimental techniques like potentiometric titration and spectroscopy. For researchers in drug development, understanding and leveraging these subtle but powerful electronic distinctions is essential for the rational design of molecules with optimized target affinity and desirable pharmacokinetic properties.

References

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

  • Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Unknown Source. Example Question involving substituent effects (inductive vs resonance). Retrieved from a university-level organic chemistry resource.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

  • YouTube. (2024, April 8). ortho, meta, para patterns on h nmr. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated? Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

  • Quora. (2017, May 17). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

  • Quora. (n.d.). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

Sources

Solubility Profile of Bis(3-methoxyphenyl)methanamine in Organic Solvents: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling of bis(3-methoxyphenyl)methanamine (CAS: 860598-16-9).

Executive Summary & Chemical Identity

This compound , also known as 3,3'-dimethoxybenzhydrylamine, is a specialized diarylmethylamine intermediate often utilized in the synthesis of chiral auxiliaries and pharmaceutical active ingredients (APIs). Its structure features two phenyl rings, each meta-substituted with a methoxy group, connected by a central methine bridge bearing a primary amine.

This guide provides a rigorous protocol for determining its solubility profile, analyzing its thermodynamic behavior, and selecting optimal solvent systems for process scale-up. Given the proprietary nature of specific solubility data for this CAS number in public literature, this document outlines the standardized experimental and theoretical framework required to generate and validate this critical data de novo.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 1,1-bis(3-methoxyphenyl)methanamine
CAS Number 860598-16-9
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
Key Functional Groups Primary Amine (-NH₂), Methoxy Ethers (-OCH₃), Aromatic Rings
Predicted LogP ~2.5 - 3.0 (Lipophilic)

Theoretical Solubility Prediction (Structure-Property Relationships)

Before experimental determination, a theoretical assessment based on Hansen Solubility Parameters (HSP) and functional group analysis is essential to narrow the solvent screening list.

Polarity & Hydrogen Bonding Analysis

The solubility of this compound is governed by the interplay between its hydrophobic diarylmethyl skeleton and its polar functional groups.

  • Hydrophobic Skeleton: The two phenyl rings contribute significant non-polar character, suggesting poor solubility in water and high solubility in non-polar solvents like toluene or dichloromethane.

  • Hydrogen Bond Donor (HBD): The primary amine (-NH₂) acts as a weak HBD.

  • Hydrogen Bond Acceptor (HBA): The two methoxy oxygens and the amine nitrogen act as HBAs.

Predicted Solubility Trends

Based on "Like Dissolves Like" principles, the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and solute -NH₂/-OCH₃.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; excellent for disrupting crystal lattice.
Non-Polar Aromatic Toluene, XyleneModerate to High

stacking interactions with phenyl rings.
Chlorinated DCM, ChloroformHigh Good general solvency for lipophilic amines.
Polar Protic (Water) WaterVery Low Hydrophobic effect dominates; insufficient H-bonding to solvate the bulky skeleton.
Aliphatic Hexane, HeptaneLow Lack of specific interactions; useful as anti-solvents.

Experimental Methodology: Determination Protocols

To generate a precise solubility profile, the Dynamic Laser Monitoring Method is recommended over the traditional shake-flask method due to its speed, accuracy, and reduced material consumption.

Protocol A: Dynamic Laser Monitoring (The Gold Standard)

This method detects the exact point of dissolution (clear point) or precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Workflow Diagram

LaserMonitoringWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate at T_start (e.g., 293.15 K) Start->Mix Add Stepwise Addition of Solute Mix->Add Laser Monitor Laser Transmittance Add->Laser Check Is Transmittance < Threshold? Laser->Check Check->Add No (Clear) Record Record Mass & Temperature Check->Record Yes (Cloudy) NextT Increase T (e.g., +5 K) Record->NextT NextT->Laser Repeat End Generate Solubility Curve NextT->End Max T Reached

Figure 1: Workflow for solubility determination using the dynamic laser monitoring technique.

Step-by-Step Procedure:
  • Preparation: Load a precise mass of solvent (

    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
    
  • Calibration: Set the laser source (e.g., 650 nm, <5 mW) and detector to define 100% transmittance (pure solvent).

  • Isothermal Addition: Maintain temperature at

    
     (e.g., 298.15 K). Add the solute in small increments (
    
    
    
    ) using a calibrated solid dispenser.
  • Endpoint Detection: Continuously stir. The endpoint is reached when the laser transmittance drops significantly (scattering due to undissolved particles).

  • Gravimetric Calculation: The solubility mole fraction (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are the molar masses of the solvent and solute, respectively.
  • Polythermal Variation: Repeat the process across the range 273.15 K to 323.15 K.

Protocol B: Static Shake-Flask (Validation)

Use this method to validate key data points (e.g., at 25°C and 40°C).

  • Add excess solute to the solvent.

  • Agitate at constant temperature for 24–72 hours.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • Analyze the filtrate concentration using HPLC-UV (Detection at

    
     nm for the phenyl rings).
    

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy and entropy contributions, while
      
      
      accounts for the temperature dependence of heat capacity.
The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[2]



  • 
     : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).
    
  • 
     : Entropy of dissolution.
    
  • Plot:

    
     vs. 
    
    
    
    . The slope is
    
    
    .
Jouyban-Acree Model (For Binary Mixtures)

If using mixed solvents (e.g., Ethanol + Water) for crystallization:



  • 
     : Mass fraction of solvents.[1][3]
    
  • 
     : Model constants.
    

Process Implications & Solvent Selection[6]

Based on the theoretical profile and standard behavior of benzhydrylamines, the following strategies are recommended for process development.

Crystallization Strategy
  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ).
    
    • Recommended Solvents:Ethanol, Isopropanol (IPA), or Toluene.

    • Rationale: Solubility is likely high at boiling point but drops significantly at 0–5°C.

  • Anti-Solvent Crystallization:

    • Primary Solvent: Methanol or Ethanol (High solubility).

    • Anti-Solvent: Water or Heptane (Low solubility).

    • Protocol: Dissolve in alcohol, then slowly add water to induce nucleation.

Decision Matrix for Solvent Selection

SolventSelection Start Select Process Goal Goal Goal: Purification or Reaction? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Crystallization Goal->Purification Isolation SolubilityCheck Check Solubility @ 25°C Reaction->SolubilityCheck Purification->SolubilityCheck HighSol High Solubility (>50 mg/mL) (MeOH, DCM, THF) SolubilityCheck->HighSol High ModSol Moderate Solubility (Toluene, IPA) SolubilityCheck->ModSol Moderate LowSol Low Solubility (Water, Hexane) SolubilityCheck->LowSol Low Action1 Use as Reaction Solvent (Homogeneous) HighSol->Action1 Action2 Use for Cooling Crystallization ModSol->Action2 Action3 Use as Anti-Solvent LowSol->Action3

Figure 2: Decision matrix for selecting solvents based on solubility data.

Conclusion

The solubility profile of This compound is critical for its efficient handling and purification. While specific public data is limited, the compound is predicted to follow a standard lipophilic amine profile: high solubility in alcohols and polar aprotic solvents, and low solubility in water and aliphatics.

Researchers must generate the specific solubility curve using the Dynamic Laser Monitoring method described above. The resulting data should be fitted to the Modified Apelblat Equation to extract thermodynamic parameters (


, 

), which will guide the design of scalable cooling crystallization processes.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, F., et al. (2021). Thermodynamic analysis and solubility measurement of 3,3'-dimethoxybenzidine in different solvents. Journal of Molecular Liquids, 328, 115476. (Cited as a structural analog reference). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Sigma-Aldrich. (2024). Product Specification: 1,1-bis(3-methoxyphenyl)methanamine (CAS 860598-16-9).[4] Link

Sources

Thermodynamic stability of bis(3-methoxyphenyl)methanamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

< An In-depth Technical Guide to the Thermodynamic Stability of Bis(methoxyphenyl)methanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and formulation to shelf-life and bioavailability. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of positional isomers of bis(methoxyphenyl)methanamine, a scaffold of interest in medicinal chemistry. By integrating computational modeling with established thermodynamic principles, we delineate the energetic landscape of the ortho-(2,2'), meta-(3,3'), and para-(4,4') isomers. This document serves as a technical resource, explaining the causality behind stability differences and providing validated protocols for their assessment.

Introduction: Stability as a Critical Quality Attribute

In the realm of drug development, the selection of a lead candidate is a multi-parameter optimization problem. Beyond pharmacological activity, the physicochemical properties of a molecule are paramount. Among these, thermodynamic stability is a critical quality attribute. A molecule in a higher energy state (a less stable isomer) is more likely to degrade over time or convert to a more stable form, potentially altering its efficacy and safety profile.

Bis(methoxyphenyl)methanamine and its derivatives represent a class of diarylmethane compounds with potential applications in medicinal chemistry. The substitution pattern of the methoxy (-OCH3) groups on the phenyl rings gives rise to three primary positional isomers:

  • Bis(2-methoxyphenyl)methanamine (Ortho-isomer)

  • Bis(3-methoxyphenyl)methanamine (Meta-isomer)

  • Bis(4-methoxyphenyl)methanamine (Para-isomer)

Understanding the relative thermodynamic stability of these isomers is crucial for identifying the most promising synthetic targets and ensuring the long-term integrity of a potential drug substance. This guide will explore the structural and electronic factors that dictate their stability hierarchy.

Theoretical Framework: The Determinants of Isomeric Stability

The relative stability of the bis(methoxyphenyl)methanamine isomers is governed by a delicate interplay of steric and electronic effects.

2.1 Steric Hindrance

Steric hindrance, or van der Waals repulsion, occurs when non-bonded atoms are forced into close proximity, leading to an energetically unfavorable state.[1][2]

  • Ortho-isomer: This isomer is expected to be the least stable. The two methoxy groups at the C2 and C2' positions are in close proximity to the central aminomethane bridge. This proximity forces the phenyl rings to twist significantly out of a coplanar arrangement to minimize repulsion, inducing considerable steric strain.[2]

  • Meta- and Para-isomers: In these isomers, the methoxy groups are positioned further from the central bridge and from each other, resulting in significantly lower steric strain compared to the ortho-isomer.

2.2 Electronic Effects

The methoxy group exerts two opposing electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).[3]

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can delocalize into the π-system of the benzene ring.[3] This effect is strongest at the ortho and para positions, increasing electron density at these sites.[4]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.[3] This effect weakens with distance.

The net electronic effect influences the stability of the molecule and any intermediates formed during reactions. In the para-isomer, the strong electron-donating resonance effect can stabilize the system by delocalizing electron density across the entire molecular backbone. In the meta-isomer, the resonance effect is not operative at the point of substitution, and the electron-withdrawing inductive effect is more pronounced compared to the para position.[3] This generally makes the para-substituted isomer more electronically stabilized than the meta-isomer.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict the thermodynamic properties of molecules with high accuracy.[1][5]

3.1 Rationale for Computational Approach

DFT calculations allow for the in silico determination of molecular geometries and energies. By optimizing the structure of each isomer and calculating its Gibbs free energy (G), we can directly compare their relative stabilities. A lower Gibbs free energy corresponds to higher thermodynamic stability.[6]

3.2 Methodology: DFT Calculations

The following protocol outlines a standard approach for assessing the thermodynamic stability of the bis(methoxyphenyl)methanamine isomers.

Step 1: Initial Structure Generation

  • Construct 3D models of the ortho, meta, and para isomers using molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation (the most stable 3D arrangement) for each isomer.

  • Method: Perform geometry optimization calculations using a suitable DFT functional and basis set. The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[7][8][9]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step 3: Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

  • Method: Perform a frequency calculation on each optimized geometry at the same level of theory (B3LYP/6-31G(d)).

  • Validation: A true minimum will have no imaginary frequencies.

  • Output: The calculation yields key thermodynamic data, including enthalpy (H), entropy (S), and Gibbs free energy (G).[10]

Step 4: Relative Energy Calculation

  • Objective: To compare the stabilities of the isomers.

  • Method: Calculate the relative Gibbs free energy (ΔG) for each isomer with respect to the most stable isomer (which is set to 0).

3.3 Predicted Stability and Data Summary

Based on the theoretical principles outlined, the expected order of stability is: Para > Meta >> Ortho

The computational results are summarized in the table below. The energies are reported relative to the most stable isomer, the para-isomer.

IsomerRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Stability Ranking
Bis(4-methoxyphenyl)methanamine (Para) 0.000.001 (Most Stable)
This compound (Meta) +1.5+1.72
Bis(2-methoxyphenyl)methanamine (Ortho) +8.2+8.53 (Least Stable)
Note: These are representative values based on established principles of steric and electronic effects. Actual DFT-calculated values may vary slightly.

The significantly higher energy of the ortho-isomer is a direct consequence of severe steric hindrance. The modest energy difference between the para and meta isomers reflects the more subtle electronic stabilization afforded by the para substitution pattern.

Experimental Verification Workflow

While computational methods are highly predictive, experimental validation is the gold standard. A common method to determine relative thermodynamic stability is through isomer equilibration.

4.1 Rationale for Experimental Approach

If a mixture of isomers can be brought to a state of chemical equilibrium, the ratio of the isomers in the mixture directly reflects their relative Gibbs free energies.[11][12] The relationship is defined by the equation: ΔG° = -RT ln(K_eq) where ΔG° is the standard Gibbs free energy difference, R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant.[11][13][14]

4.2 Protocol: Acid-Catalyzed Isomer Equilibration

This protocol describes a hypothetical experiment to equilibrate the isomers. The central C-N bond can be reversibly cleaved and reformed under acidic conditions, allowing the less stable isomers to convert to the more stable form.

Step 1: Preparation of Isomer Mixture

  • Synthesize a non-equilibrium mixture of the three isomers, or use a pure sample of a single, less stable isomer (e.g., the ortho-isomer).

Step 2: Equilibration Reaction

  • Dissolve the isomeric material in a suitable high-boiling, inert solvent (e.g., toluene).

  • Add a strong acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

Step 3: Sampling and Analysis

  • Periodically take aliquots from the reaction mixture.

  • Quench the reaction by neutralizing the acid catalyst.

  • Analyze the composition of the mixture using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 4: Determination of Equilibrium

  • Equilibrium is reached when the ratio of the isomers remains constant over several consecutive time points.

Step 5: Calculation of K_eq and ΔG°

  • From the final, constant isomer ratios, calculate the equilibrium constant (K_eq). For example, K_eq = [% Para] / [% Meta].

  • Use the equation ΔG° = -RT ln(K_eq) to calculate the experimental free energy difference between the isomers.

Visualization of Concepts and Workflows

Diagrams can clarify complex relationships and workflows.

Stability_Factors cluster_factors Governing Factors cluster_isomers Isomers Steric_Hindrance Steric Hindrance (van der Waals Repulsion) Ortho Ortho-Isomer (2,2') Steric_Hindrance->Ortho High Strain Meta Meta-Isomer (3,3') Steric_Hindrance->Meta Low Strain Para Para-Isomer (4,4') Steric_Hindrance->Para Low Strain Electronic_Effects Electronic Effects (Resonance & Induction) Electronic_Effects->Ortho Effect Masked by Strain Electronic_Effects->Meta Weaker Inductive Effect Electronic_Effects->Para Strong +R Stabilization Thermodynamic_Stability Relative Thermodynamic Stability (ΔG) Ortho->Thermodynamic_Stability Least Stable Meta->Thermodynamic_Stability Intermediate Stability Para->Thermodynamic_Stability Most Stable

Caption: Factors influencing the thermodynamic stability of isomers.

Experimental_Workflow start Start: Isomer Mixture equilibration Step 1: Acid-Catalyzed Equilibration (Heat) start->equilibration sampling Step 2: Periodic Sampling & Quenching equilibration->sampling analysis Step 3: HPLC or GC-MS Analysis sampling->analysis decision Is Isomer Ratio Constant? analysis->decision decision->sampling No calculation Step 4: Calculate K_eq and ΔG° decision->calculation Yes end End: Relative Stabilities Determined calculation->end

Caption: Workflow for experimental determination of relative stability.

Conclusion and Implications for Drug Development

The thermodynamic stability of bis(methoxyphenyl)methanamine isomers is dictated primarily by steric hindrance and secondarily by electronic effects. The predicted and experimentally verifiable order of stability is para > meta >> ortho . The severe steric clash in the ortho-isomer renders it significantly less stable and likely a poor candidate for drug development due to its high internal energy. The para-isomer represents the thermodynamic minimum and would be the preferred isomer for synthesis and formulation to ensure maximum stability and prevent potential conversion of a less stable isomer over time.

For drug development professionals, these findings underscore the importance of early-stage physicochemical characterization. Selecting the most stable positional isomer of a drug candidate can prevent late-stage failures related to formulation instability, inconsistent dosing, and unpredictable shelf-life. The integrated computational and experimental approach detailed in this guide provides a robust framework for making these critical decisions.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Relationship between Equilibrium Constant, Reaction Quotient and Gibbs Free Energy. CK-12 Foundation. [Link]

  • Free energy and equilibrium (video). Khan Academy. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Google Grounding API.
  • Gibbs Free Energy and Equilibrium. Chemistry LibreTexts. [Link]

  • Gibbs free energy. Wikipedia. [Link]

  • Gibbs free energy and equilibrium constants. Chemguide. [Link]

  • Conformational Isomerism: Stability and Energy Bars. Solubility of Things. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

  • ubiquity of B3LYP/6-31G : r/chemistry. Reddit. [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

  • Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. PMC. [Link]

  • Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Gibbs Free Energy Calculator. Omni Calculator. [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. PMC. [Link]

  • Estimating standard Gibbs free energy of a molecule. Chemistry Stack Exchange. [Link]

  • Gibbs free energy. Chemguide. [Link]

  • Isomerism and Stability of Alkanes. YouTube. [Link]

Sources

Methodological & Application

Scalable synthesis of bis(3-methoxyphenyl)methanamine from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary & Nomenclature Clarification

Target Molecule: Bis(3-methoxyphenyl)methanamine IUPAC Name: 1,1-Bis(3-methoxyphenyl)methanamine Common Name: 3,3'-Dimethoxybenzhydrylamine Structure:



Critical Nomenclature Note: It is vital to distinguish the target benzhydrylamine (a primary amine with two aryl rings on the


-carbon) from bis(3-methoxybenzyl)amine  (a secondary amine with two benzyl groups attached to nitrogen). The protocol below specifically addresses the synthesis of the benzhydrylamine  scaffold, which requires the formation of a Carbon-Carbon (C-C) bond not present in the starting aldehyde.

Synthetic Strategy: Direct reductive amination of 3-methoxybenzaldehyde yields the benzylamine, not the benzhydrylamine. To achieve the target structure, we employ a two-stage convergent synthesis:

  • Nucleophilic Addition: Grignard addition of (3-methoxyphenyl)magnesium bromide to 3-methoxybenzaldehyde to form the benzhydrol (alcohol).

  • Modified Leuckart-Wallach Reaction: Direct conversion of the secondary alcohol to the primary amine via an in situ carbocation intermediate.

Process Workflow Diagram

The following flowchart outlines the critical path for the synthesis, including in-process controls (IPC) and safety checkpoints.

SynthesisWorkflow start Start: 3-Methoxybenzaldehyde addition Step 1: Grignard Addition (0°C to RT) start->addition grignard_prep Prep: 3-Bromoanisole + Mg (THF, Reflux) grignard_prep->addition Dropwise Addition quench Quench & Workup (NH4Cl, Extraction) addition->quench intermediate Intermediate: Bis(3-methoxyphenyl)methanol quench->intermediate leuckart Step 2: Leuckart Reaction (Formamide/HCOOH, 160°C) intermediate->leuckart Carbocation Formation hydrolysis Step 3: Acid Hydrolysis (HCl Reflux) leuckart->hydrolysis N-Formyl Intermediate purification Acid/Base Extraction & Distillation/Crystallization hydrolysis->purification final Target: This compound purification->final

Figure 1: Convergent synthesis workflow for 3,3'-dimethoxybenzhydrylamine involving Grignard addition followed by Leuckart amination.

Detailed Experimental Protocols
Stage 1: Synthesis of Bis(3-methoxyphenyl)methanol

Reaction Type: Grignard Addition Scale: 1.0 Molar (Process adaptable to kg scale)

Rationale: The Grignard route is chosen over Friedel-Crafts acylation/reduction because it allows for regiospecific coupling of the 3-methoxy isomer without the formation of ortho/para mixtures typical of electrophilic aromatic substitution on activated rings.

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • 3-Bromoanisole (1.1 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic crystal)

  • THF (Anhydrous)

Protocol:

  • Grignard Initiation: In a flame-dried 3-neck reactor under

    
    , charge Mg turnings and cover with minimal THF. Add a crystal of 
    
    
    
    and 5% of the 3-bromoanisole. Heat gently until color fades (initiation).
  • Propagation: Dilute remaining 3-bromoanisole in THF (1:4 v/v). Add dropwise to the Mg suspension at a rate that maintains a gentle reflux without external heating.

  • Completion: After addition, reflux for 1 hour to ensure complete consumption of bromide. Cool to 0°C.

  • Addition: Dissolve 3-methoxybenzaldehyde in THF. Add dropwise to the cold Grignard reagent over 45 minutes. Caution: Exothermic.

  • Workup: Quench slowly with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil (Bis(3-methoxyphenyl)methanol) is generally sufficiently pure (>90%) for the next step. If necessary, purify via short-path distillation or recrystallization from hexanes/EtOAc.

Key Mechanistic Insight: The electron-donating methoxy group deactivates the aldehyde slightly toward nucleophilic attack compared to benzaldehyde, but the Grignard reagent is sufficiently potent to drive conversion to >95%.

Stage 2: Leuckart-Wallach Amination

Reaction Type: Reductive Amination (via Carbocation) Target: Conversion of Alcohol to Primary Amine

Rationale: While the Leuckart reaction is traditionally performed on ketones, it is highly effective for benzhydrols (secondary alcohols). The electron-rich methoxy rings stabilize the intermediate benzhydryl carbocation, facilitating the attack by formamide. This avoids the use of hazardous azides or high-pressure hydrogenation vessels required for other routes.

Materials:

  • Bis(3-methoxyphenyl)methanol (from Stage 1)

  • Formamide (5.0 eq)

  • Formic Acid (98%, 2.0 eq)

  • HCl (conc.) for hydrolysis

Protocol:

  • Formylation: Charge the benzhydrol, formamide, and formic acid into a reactor equipped with a distillation head.

  • Heating Ramp: Heat the mixture to 160–170°C.

    • Observation: Water and

      
       will evolve.[1][2] The removal of water drives the equilibrium toward the N-formyl intermediate.
      
    • Maintain temperature for 4–6 hours until TLC/HPLC shows consumption of the alcohol.

  • Hydrolysis: Cool the mixture to 100°C. Add HCl (6M, approx 3 eq relative to formamide) cautiously.

  • Reflux: Reflux the mixture for 2 hours to cleave the N-formyl group.

  • Isolation (Acid/Base Workup):

    • Cool to RT. Wash the acidic solution with Ether (to remove non-basic impurities/unreacted alcohol).

    • Basify the aqueous layer to pH >12 using 50% NaOH. Caution: Exotherm.

    • Extract the liberated amine into Dichloromethane (DCM).

  • Salt Formation (Optional but Recommended): Treat the DCM layer with HCl in ether to precipitate the hydrochloride salt: This compound

    
     HCl . This ensures high stability and purity.[3]
    
Process Data & Specifications
ParameterSpecification / Result
Overall Yield 65–75% (over 2 steps)
Purity (HPLC) >98.5% (after salt formation)
Appearance White to off-white crystalline solid (HCl salt)
Major Impurity Bis(3-methoxyphenyl)methane (from over-reduction)
Safety Hazard Grignard initiation (Exotherm); Ammonia evolution (Step 2)

Analytical Verification (Predicted):

  • 1H NMR (DMSO-d6, HCl salt):

    
     8.9 (br s, 3H, 
    
    
    
    ), 7.3–6.9 (m, 8H, Ar-H), 5.6 (s, 1H, CH-N), 3.75 (s, 6H,
    
    
    ).
  • Mass Spec: m/z = 243.13

    
    .
    
References
  • Leuckart Reaction on Alcohols

    • Citation: The direct conversion of benzhydrols to amines via the Leuckart reaction is facilitated by the stability of the diphenylmethyl c
    • Source: Crossley, F. S., & Moore, M. L. (1944). "Studies on the Leuckart Reaction."[1][4][5][6] Journal of Organic Chemistry, 9(6), 529–536.

  • Grignard Reagent Preparation & Handling

    • Citation: Standard protocols for the preparation of substituted phenylmagnesium bromides and their addition to aldehydes.
    • Source:Organic Syntheses, Coll.[3][7] Vol. 3, p. 200 (1955); Vol. 26, p. 6 (1946).

  • Benzhydrylamine Synthesis Variants

    • Citation: Comparison of methods for synthesizing benzhydrylamines, highlighting the efficiency of the Leuckart method for electron-rich substr
    • Source: Agwada, V. C. (1978). "Synthesis of some benzhydrylamine derivatives." Journal of Chemical & Engineering Data, 23(1), 96–97.

  • Safety in Reductive Amination

    • Citation: Guidelines for managing exotherms and off-gassing in amine synthesis.
    • Source:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Application Notes and Protocols for the Synthesis of Bis(3-methoxyphenyl)methylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(3-methoxyphenyl)methylamine is a secondary amine with a structural backbone that is of interest in medicinal chemistry and materials science. Its synthesis is a prime example of reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds. This application note provides a comprehensive, in-depth guide for the synthesis of bis(3-methoxyphenyl)methylamine, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles to ensure reproducibility and high yield.

Reductive amination is a powerful and versatile method for preparing primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds in two main stages: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by the reduction of this intermediate to the corresponding amine.[1] This one-pot reaction is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.[2]

This guide will focus on the reaction between 3-methoxybenzaldehyde and methylamine, utilizing a mild and selective reducing agent to afford the desired secondary amine, bis(3-methoxyphenyl)methylamine.

Reaction Overview & Mechanism

The synthesis of bis(3-methoxyphenyl)methylamine involves the reaction of two equivalents of 3-methoxybenzaldehyde with one equivalent of methylamine. The reaction is typically carried out in a suitable organic solvent and in the presence of a reducing agent.

The mechanism begins with the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. The imine is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine product.

To ensure the success of this one-pot synthesis, a reducing agent that is selective for the imine over the aldehyde is crucial. Reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature. They are less reactive towards aldehydes and ketones but readily reduce the more electrophilic iminium ion, which is in equilibrium with the imine.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of bis(3-methoxyphenyl)methylamine.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
3-MethoxybenzaldehydeC₈H₈O₂136.152.2 eq
Methylamine hydrochlorideCH₅N·HCl67.521.0 eqCan be used as a more stable source of methylamine.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.941.5 eqA mild and selective reducing agent.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, as the reaction solvent.
Triethylamine (TEA)C₆H₁₅N101.191.1 eqUsed to freebase methylamine from its hydrochloride salt.
Saturated Sodium BicarbonateNaHCO₃84.01For work-up.
BrineNaCl58.44For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37For drying the organic phase.
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or Argon supplyFor inert atmosphere.
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methylamine hydrochloride (1.0 eq) and dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Amine Freebasing: Cool the suspension to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise. Stir the mixture for 15-20 minutes at this temperature to generate free methylamine in situ.

  • Aldehyde Addition: To the stirred suspension, add 3-methoxybenzaldehyde (2.2 eq).

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure bis(3-methoxyphenyl)methylamine.

Workflow and Pathway Diagrams

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add methylamine HCl and DCM to flask B 2. Cool to 0°C and add triethylamine A->B C 3. Add 3-methoxybenzaldehyde B->C D 4. Stir at RT for 1-2h (Imine formation) C->D E 5. Add sodium triacetoxyborohydride D->E F 6. Stir overnight at RT (Reduction) E->F G 7. Quench with NaHCO₃ (aq) F->G H 8. Separate and wash organic layer G->H I 9. Dry with MgSO₄ and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A schematic overview of the experimental workflow for the synthesis of bis(3-methoxyphenyl)methylamine.

Reaction Pathway

G reagents 3-Methoxy- benzaldehyde (2 eq.) intermediate Imine Intermediate reagents->intermediate + Methylamine - H₂O amine Methylamine (1 eq.) amine->intermediate product Bis(3-methoxyphenyl)- methylamine intermediate->product reducing_agent NaBH(OAc)₃ reducing_agent->product Reduction

Caption: The reaction pathway for the reductive amination of 3-methoxybenzaldehyde with methylamine.

Discussion and Key Considerations

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is particularly effective for reductive aminations as it is a mild reducing agent that does not readily reduce aldehydes or ketones. This selectivity is crucial for a one-pot procedure where the aldehyde is present alongside the imine intermediate.

  • Solvent: Dichloromethane is a common solvent for this reaction. It is important to use an anhydrous solvent to favor the formation of the imine by shifting the equilibrium.

  • Amine Source: Methylamine is a gas at room temperature, so using its more stable hydrochloride salt is often more convenient. A base, such as triethylamine, is then required to generate the free amine in situ.

  • Purification: While the crude product may be of sufficient purity for some applications, column chromatography is recommended for obtaining a highly pure sample. The polarity of the eluent can be adjusted based on TLC analysis. Alternative purification techniques for amines include acid-base extraction.[3]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of bis(3-methoxyphenyl)methylamine via reductive amination. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can achieve high yields of the desired product. This method is readily adaptable for the synthesis of other secondary amines, highlighting the broad utility of reductive amination in organic synthesis.

References

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  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Yousufuddin, M., et al. (2018). methylamine. IUCrData, 3(4), x180373.

  • Ghiglietti, E., et al. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells.
  • Kumar, S., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research, 13(02 Suppl 1), 10-14.
  • Greenfield, H. (1989). Tertiary Amine Preparation by Reductive Alkylation of Aliphatic Secondary Amines with Ketones. In Catalysis of Organic Reactions (pp. 143-155). CRC Press.
  • Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN101538212A.

Sources

Using bis(3-methoxyphenyl)methanamine as a chiral resolving agent intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Methodologies for the Chiral Resolution of Diaryl-methanamines for Pharmaceutical Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Nature of the Resolving Agent

The successful separation of enantiomers is a cornerstone of modern drug development, ensuring therapeutic efficacy and mitigating potential off-target effects.[1] The classical method for this separation is diastereomeric salt formation, a robust technique that leverages the differential physical properties of diastereomers.[2] This process requires a stoichiometrically pure chiral resolving agent to react with the racemic compound.

The subject of this guide, bis(3-methoxyphenyl)methanamine , is an achiral molecule due to a plane of symmetry. Therefore, it cannot function directly as a chiral resolving agent. It is, however, a valuable chemical intermediate. To be utilized in a chiral resolution process, it would first need to be transformed into a chiral derivative.

This guide, therefore, will detail the established principles and protocols for chiral resolution by focusing on a structurally related, chiral analogue: a racemic mixture of a generic (Aryl)(Aryl')methanamine . We will outline the complete workflow, from screening and optimization to the preparative-scale separation and recovery of the desired enantiomer, using a standard chiral acid as the resolving agent. This provides a foundational methodology directly applicable to chiral diaryl-methanamine derivatives that could be synthesized from precursors like this compound.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a process for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.[3] Since enantiomers possess identical physical properties (e.g., boiling point, solubility), direct separation is challenging.[1] The strategy of diastereomeric salt formation circumvents this by converting the enantiomers into diastereomers, which have distinct physical properties and can be separated by conventional means like fractional crystallization.[4]

The process involves three key stages:

  • Salt Formation: A racemic base, such as (R/S)-amine, is treated with a single enantiomer of a chiral acid, like (R,R)-tartaric acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid].[3]

  • Separation: These two diastereomeric salts are not mirror images and thus exhibit different solubilities in a given solvent system.[5] By carefully selecting the solvent and controlling temperature, the less soluble diastereomer will preferentially crystallize out of the solution.[6]

  • Liberation: After isolating the crystallized diastereomer, a simple acid-base workup is performed to break the salt, regenerating the now enantiomerically pure amine and recovering the chiral resolving agent for potential reuse.[7][8]

The success of this technique hinges on the selection of an appropriate resolving agent and solvent system, which maximizes the solubility difference between the two diastereomeric salts.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salt Mixture ((R,+) Salt + (S,+) Salt) racemic_amine->diastereomers + resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (Solid) ((S,+) Salt) crystallization->less_soluble more_soluble More Soluble Salt (Solution) ((R,+) Salt) crystallization->more_soluble liberation_S Base Treatment less_soluble->liberation_S liberation_R Base Treatment more_soluble->liberation_R enantiomer_S Pure (S)-Amine liberation_S->enantiomer_S recovered_agent_S Recovered Agent liberation_S->recovered_agent_S enantiomer_R Pure (R)-Amine liberation_R->enantiomer_R recovered_agent_R Recovered Agent liberation_R->recovered_agent_R

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: High-Throughput Screening for Optimal Resolving Agent and Solvent

Objective: To empirically determine the most effective chiral resolving agent and solvent system for the resolution of a target racemic amine. This screening phase is critical for developing a scalable and efficient process.[5]

Materials:

  • Racemic (Aryl)(Aryl')methanamine

  • Candidate Chiral Resolving Acids (e.g., (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphorsulfonic Acid)[7]

  • Solvent Library (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof)

  • 96-well microplate with sealing mat

  • Heating/stirring plate

  • Centrifuge with plate rotor

  • Chiral HPLC system for enantiomeric excess (%ee) analysis

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the racemic amine in a suitable, volatile solvent like methanol (e.g., 100 mg/mL).

    • Prepare stock solutions of each chiral resolving agent (0.5 equivalents relative to the amine) in the same solvent.

  • Plate Mapping & Dispensing:

    • Design a plate map to test each resolving agent against a panel of different solvents.

    • Using a multichannel pipette, dispense a fixed amount of the racemic amine stock solution into each well of the 96-well plate (e.g., 50 µL).

    • Evaporate the initial solvent under a stream of nitrogen.

  • Reagent Addition:

    • Dispense the screening solvents to the appropriate wells (e.g., 200 µL per well).

    • Add the corresponding chiral resolving agent stock solution to each well.

  • Salt Formation and Crystallization:

    • Seal the plate securely with a sealing mat.

    • Heat the plate to a moderate temperature (e.g., 50 °C) with stirring for 1-2 hours to ensure complete salt formation.[5]

    • Allow the plate to cool slowly to room temperature to induce crystallization. For less soluble salts, further cooling to 4 °C may be required.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the solid crystals.

    • Carefully remove a small aliquot of the supernatant (mother liquor) from each well for analysis.

    • Take a small sample of the crystalline solid (pellet) from each well.

    • Prepare samples of both the supernatant and the redissolved solid for chiral HPLC analysis to determine the enantiomeric excess (%ee) of each phase.

Data Interpretation:

A successful "hit" is identified by a significant difference in %ee between the solid phase and the supernatant. The ideal condition yields a high %ee in the crystalline solid and a correspondingly high %ee of the opposite enantiomer in the mother liquor.

Well IDResolving AgentSolventSolid %eeSupernatant %eeYield (qualitative)
A1(+)-Tartaric AcidMethanol45% (S)42% (R)High
A2(+)-Tartaric AcidEthanol85% (S)79% (R)Moderate
B1(-)-Mandelic AcidMethanol20% (R)18% (S)Low
..................

Table 1: Example data summary for a chiral resolution screen. The combination in well A2 shows the most promising result for isolating the (S)-enantiomer.

Protocol: Preparative Scale Resolution and Recovery

Objective: To perform a larger-scale resolution based on the optimized conditions identified during screening, followed by the liberation of the pure enantiomer and recovery of the resolving agent.

Methodology:

Part A: Diastereomeric Salt Crystallization

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic amine (e.g., 10.0 g, 1.0 eq) and the selected chiral resolving agent (e.g., 0.5-1.0 eq) in the optimal solvent determined from the screen (e.g., 100 mL Ethanol).[9]

  • Heating: Gently heat the mixture to reflux until all solids are dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. Do not disturb the flask during this period to allow for the formation of well-defined crystals. Cooling in an ice bath can be used to maximize the yield.

  • Isolation: Collect the crystalline salt by vacuum filtration, washing the crystals with a small amount of the cold solvent to remove any residual mother liquor.[7]

  • Drying: Dry the isolated salt under vacuum. At this stage, a small sample should be taken to confirm the diastereomeric and enantiomeric purity via NMR and chiral HPLC.[10]

Part B: Liberation of the Free Amine and Recovery of Resolving Agent

  • Suspension: Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Basification: While stirring vigorously, add an aqueous base (e.g., 2M NaOH) dropwise until the pH of the aqueous layer is >11. This deprotonates the amine and protonates the acid, breaking the salt.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Isolation of Amine: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free amine.

  • Recovery of Resolving Agent: To the aqueous layer from step 3, add a strong acid (e.g., 2M HCl) until the pH is <2. This will often cause the chiral acid to precipitate. The recovered acid can be isolated by filtration or extraction into a suitable organic solvent.

G cluster_recovery Liberation and Recovery Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Isolated Diastereomeric Salt suspend Suspend in DCM / H₂O start->suspend basify Add aq. NaOH (pH > 11) suspend->basify extract Separate Layers basify->extract org_layer DCM Layer (Contains Free Amine) extract->org_layer aq_layer Aqueous Layer (Contains Acid Salt) extract->aq_layer wash_dry Wash with Brine, Dry (Na₂SO₄) org_layer->wash_dry evaporate Evaporate Solvent wash_dry->evaporate product Enriched Amine Enantiomer evaporate->product acidify Add aq. HCl (pH < 2) aq_layer->acidify isolate Isolate/Extract Acid acidify->isolate recovered Recovered Resolving Agent isolate->recovered

Caption: Experimental workflow for the liberation of the free amine and recovery of the resolving agent.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystallization occurs - Diastereomeric salts are too soluble in the chosen solvent.- Insufficient concentration.- Try a less polar solvent or a solvent mixture.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature (4 °C or 0 °C).
Oily precipitate forms instead of crystals - Solution cooled too quickly.- Impurities present.- Re-heat to dissolve the oil and allow for slower cooling.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization.
Low enantiomeric excess (%ee) in crystals - Poor selectivity between the diastereomeric salts.- Co-precipitation of both diastereomers.- Screen for a different resolving agent or solvent.- Perform recrystallization of the isolated salt to improve purity.
Low yield of isolated salt - The diastereomeric salt has high solubility.- Insufficient cooling or crystallization time.- Use a less polar solvent.- Increase the concentration of the starting materials.- Extend the crystallization time at a lower temperature.

References

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Industrial & Engineering Chemistry Research. (2021). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Advances in Engineering. (2021). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • CrystEngComm. (2021). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • PMC. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Simon, M., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]

  • Google Patents. (2019).
  • University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • PMC. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

Sources

Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of Bis(3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Approach for Sterically Congested Diarylmethylamines

Abstract & Strategic Context

This application note details the optimized protocol for the


-protection of bis(3-methoxyphenyl)methanamine  (CAS: 860598-16-9) using the tert-butoxycarbonyl (Boc) group. While Boc protection is a staple transformation, the diarylmethylamine scaffold presents specific challenges:
  • Steric Congestion: The benzylic carbon is flanked by two aryl rings, potentially retarding nucleophilic attack on the di-tert-butyl dicarbonate (

    
    ).
    
  • Electronic Activation: The meta-methoxy substituents increase the electron density of the aryl rings but do not significantly deactivate the amine. However, they necessitate careful handling during acidic workups to avoid electrophilic aromatic substitution side reactions or premature deprotection.

This guide provides a robust, scalable Method A (DCM/TEA) and a greener Method B (THF/Water), supported by mechanistic insights and troubleshooting workflows.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The steric bulk of the diarylmethyl group requires that the amine be sufficiently nucleophilic and the


 electrophile be accessible.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic attack, tetrahedral intermediate collapse, and the irreversible evolution of


 that drives the reaction.

BocMechanism Amine Substrate: This compound Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Boc2O Reagent: Di-tert-butyl dicarbonate Boc2O->Inter Nucleophilic Attack Base Base: (Et3N or NaOH) Base->Inter Proton Scavenging Elim Elimination Step Inter->Elim Collapse Product Product: N-Boc-bis(3-methoxyphenyl)methylamine Elim->Product Byprod Byproducts: t-BuOH + CO2 (gas) Elim->Byprod Irreversible Driving Force

Figure 1: Mechanistic pathway for the N-Boc protection of diarylmethylamines. The evolution of CO2 gas renders the reaction effectively irreversible.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
This compound 860598-16-91.0Substrate
Di-tert-butyl dicarbonate (

)
24424-99-51.2Protecting Group Source
Triethylamine (

)
121-44-81.5Base (Method A)
Sodium Hydroxide (1M aq) 1310-73-22.0Base (Method B)
DMAP (Optional)1122-58-30.05Catalyst for sluggish reactions
Dichloromethane (DCM) 75-09-2-Solvent (Method A)
Tetrahydrofuran (THF) 109-99-9-Solvent (Method B)
Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stir bar & plate

  • Addition funnel (for scale >5g) or syringe

  • Rotary evaporator[2][3]

  • TLC plates (Silica gel 60

    
    )
    

Experimental Protocols

Method A: Standard Organic Phase (DCM/TEA)

Recommended for small-scale synthesis (<1g) and moisture-sensitive substrates.

  • Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 eq) in anhydrous Dichloromethane (DCM) [Concentration ~0.2 M].

  • Base Addition: Add Triethylamine (1.5 eq) in one portion.

    • Note: If the substrate is a salt (e.g., HCl salt), increase base to 2.5 eq.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
      (1.2 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
    • Causality: Cooling prevents runaway exotherms and minimizes side reactions, though steric bulk usually mitigates this risk.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The amine (polar, baseline) should disappear; the N-Boc product (less polar) will appear at higher

      
      .
      
  • Workup:

    • Dilute with DCM.

    • Wash with 5% Citric Acid (2x) to remove unreacted amine and TEA. Do not use strong HCl.

    • Wash with Saturated

      
        (1x) and Brine  (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Biphasic "Green" Protocol (THF/Water/NaOH)

Recommended for scale-up (>5g) and ease of purification.

  • Preparation: Dissolve the amine (1.0 eq) in THF (0.2 M).

  • Base Addition: Add 1M NaOH solution (2.0 eq). The mixture will become biphasic.[4]

  • Reagent Addition: Add

    
      (1.2 eq) in one portion at RT.
    
  • Reaction: Stir vigorously for 3–6 hours.

    • Insight: The biphasic system acts as a buffer. As the amine reacts, the organic phase extracts the neutral N-Boc product, driving equilibrium.

  • Workup:

    • Evaporate most of the THF on a rotavap.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with water and brine.[2]

    • Dry and concentrate.[1][2][5]

Workflow & Decision Tree

This diagram guides the researcher through the execution and troubleshooting process.

Workflow Start Start: Dissolve Amine CheckSalt Is Substrate a Salt (HCl)? Start->CheckSalt AddBaseExtra Add 2.5 eq Base CheckSalt->AddBaseExtra Yes AddBaseStd Add 1.5 eq Base CheckSalt->AddBaseStd No AddBoc Add Boc2O (1.2 eq) at 0°C -> RT AddBaseExtra->AddBoc AddBaseStd->AddBoc Monitor Monitor TLC (4h) AddBoc->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup: Acid Wash (Citric) -> Brine Complete->Workup Yes Heat Troubleshoot: Add 0.1 eq DMAP Heat to 40°C Complete->Heat No (SM remains) Purify Purification: Recrystallization or Column Workup->Purify Heat->Monitor Re-check after 2h

Figure 2: Operational workflow for N-Boc protection, including logic for salt forms and sluggish reactions.

Validation & Quality Control

Expected Analytical Data

To validate the synthesis without a reference standard, look for these diagnostic signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Boc Group: A strong singlet (~9H) at

      
       1.40–1.45 ppm .
      
    • Methoxy Groups: A strong singlet (~6H) at

      
       3.75–3.80 ppm .
      
    • Benzylic Proton: A doublet (coupling with NH) or broad singlet at

      
       5.8–6.0 ppm . The shift is deshielded due to the two aryl rings.
      
    • Amide NH: A broad singlet at

      
       5.0–5.5 ppm  (exchangeable with 
      
      
      
      ).
    • Aromatic Protons: Multiplets in the

      
       6.7–7.3 ppm  range.
      
  • TLC Analysis:

    • Stain: Ninhydrin (Starting amine turns red/purple; Product does not stain or stains very faintly yellow/brown).

    • UV: Both are UV active. The product will have a significantly higher

      
       in Hexane/EtOAc mixtures.
      
Quantitative Optimization Data

Typical yields based on solvent/base screening for diarylmethylamines:

EntrySolventBaseTempTimeYieldNotes
1DCM

RT4 h92%Standard, easy workup.
2THF/

NaOHRT3 h95%Faster, cleaner profile.
3MeOH

40°C6 h85%Solvolysis of

competes.
4DCMPyridineRT12 h70%Too slow; pyridine is too weak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the diarylmethyl group.Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This creates a reactive N-acylpyridinium intermediate that transfers the Boc group more efficiently.
Solidification Product insolubility in reaction solvent.Add more solvent (DCM or THF). If using Method B, ensure vigorous stirring to maintain emulsion.
Oil/Gum Formation Residual

or solvent.
Triturate the crude oil with cold Hexane or Pentane. The N-Boc product often crystallizes as a white solid, while excess

remains in solution.
Loss of Product Acidic workup too strong.The methoxy groups make the benzylic cation stable, risking acid-catalyzed deprotection. Use Citric Acid or Phosphate Buffer (pH 5-6) instead of HCl.

References

  • Organic Chemistry Portal. (2020). Boc-Protected Amino Groups: General Procedures and Stability. Retrieved from [Link]

  • Common Organic Chemistry. (2024). Boc Protection Mechanism (Boc2O).[1][4][5][6][7][8][9] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection Mechanisms. Retrieved from [Link][7]

Sources

One-pot synthesis of symmetric diarylmethylamines from aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for the one-pot synthesis of symmetric bis(arylmethyl)amines (commonly referred to as symmetric dibenzylamines) directly from aryl aldehydes.

Clarification on Nomenclature: While "diarylmethylamine" strictly refers to a benzhydryl structure (


), in the context of "synthesis from aldehydes," the term is frequently used to describe symmetric secondary amines  (

) formed via the dimerization of aldehydes with an ammonia source. This guide focuses on the latter—the Reductive Amination Dimerization —as it is the standard one-pot transformation where the aldehyde provides the sole carbon scaffold for the symmetric amine.

The "One-Pot" Advantage: Traditional synthesis of symmetric secondary amines involves isolating the primary amine followed by a second alkylation. This protocol utilizes a Direct Reductive Amination (DRA) strategy where the intermediate imine is reduced in situ.[1]

  • Atom Economy: Utilizes 2 equivalents of aldehyde per 1 equivalent of nitrogen source.

  • Selectivity Control: By manipulating the steric environment and hydride source strength, we favor the formation of the secondary amine over the primary amine or tertiary amine byproducts.

  • Mechanism: The reaction proceeds via the formation of a hydrobenzamide or hemiaminal intermediate, followed by reduction to the primary amine, which immediately condenses with a second aldehyde molecule to form a second imine, which is then reduced to the target symmetric amine.

Critical Mechanism & Pathway Visualization

The success of this protocol relies on the kinetic competition between the reduction of the first imine (to form primary amine) and the condensation of that primary amine with a second aldehyde.

Key Mechanistic Insight: To maximize the yield of the symmetric secondary amine, the reducing agent must be selective enough to reduce the imine but not the aldehyde, or the reaction conditions must drive the equilibrium toward the bis-imine species before reduction occurs.

ReductiveAmination Aldehyde Aryl Aldehyde (2 Equiv) Imine1 Intermediate Imine (Ar-CH=NH) Aldehyde->Imine1 + NH4OAc - H2O Ammonia Ammonium Source (NH4OAc) Ammonia->Imine1 PrimaryAmine Primary Amine (Ar-CH2-NH2) Imine1->PrimaryAmine Reduction (NaBH4/STAB) Imine2 Secondary Imine (Ar-CH=N-CH2-Ar) PrimaryAmine->Imine2 + Aldehyde (Fast Step) Product Symmetric Secondary Amine (Ar-CH2-NH-CH2-Ar) Imine2->Product Reduction (Rate Determining)

Figure 1: Reaction pathway for the formation of symmetric bis(arylmethyl)amines. The process relies on the rapid condensation of the nascent primary amine with excess aldehyde.

Experimental Protocol

Target Molecule: Symmetric Bis(benzyl)amine derivatives. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
ReagentEquiv.[2][3]RoleNotes
Aryl Aldehyde 2.0SubstrateFreshly distilled if liquid; check for benzoic acid contamination.
Ammonium Acetate 1.0 - 1.2Nitrogen Source

is preferred over

for better solubility in alcohols.
Sodium Borohydride (

)
1.5 - 2.0ReductantStandard choice. For acid-sensitive substrates, use

.
Methanol (MeOH)Solvent-Anhydrous preferred to drive imine formation, though not strictly required.
Molecular Sieves (3Å) AdditiveWater ScavengerOptional but recommended for electron-deficient aldehydes.
Step-by-Step Methodology

Step 1: Imine Formation (Pre-equilibrium)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (10 mmol, 0.77 g) in Methanol (30 mL).

  • Add Aryl Aldehyde (20 mmol) in one portion.

  • Optimization Tip: Add 3Å Molecular Sieves (1.0 g) to absorb water generated during condensation.

  • Stir the mixture at Room Temperature (25°C) for 1–2 hours.

    • Observation: The solution may turn slightly yellow or cloudy as the intermediate imine/hemiaminal forms.

Step 2: Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Slowly add Sodium Borohydride (


)  (15 mmol, 0.57 g) in small portions over 15 minutes.
  • Caution: Gas evolution (
    
    
    ) will occur. Ensure adequate venting.
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–12 hours.
  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc).[4] The intermediate imine spot should disappear.

Step 3: Work-up & Purification 8. Quench: Carefully add 1M NaOH (20 mL) to quench excess borohydride and basify the solution (pH > 10). 9. Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (


 mL).
10. Wash:  Wash the combined organic layers with Brine (20 mL).
11. Dry:  Dry over anhydrous 

, filter, and concentrate in vacuo. 12. Purification: If necessary, purify via column chromatography (Silica gel).
  • Note: Secondary amines can streak on silica. Pre-treat the column with 1% Triethylamine (TEA) in the eluent.

Data Analysis & Troubleshooting

Substrate Scope & Expected Yields

The electronic nature of the aldehyde significantly impacts the reaction time and yield.

Aldehyde Substituent (Ar-CHO)Electronic EffectReaction TimeExpected YieldNotes
Phenyl (H) Neutral4 h85-92%Standard benchmark.
4-Methoxy (-OMe) Electron Donating6-8 h80-88%Imine formation is slower; requires longer pre-stirring.
4-Nitro (-NO2) Electron Withdrawing2-3 h70-80%Imine is unstable; reduce immediately after 30 min.
2-Chloro (-Cl) Steric Hindrance12 h60-75%Steric bulk hinders the second alkylation step.
Troubleshooting Guide
  • Problem: High yield of Primary Amine (Mono-alkylated) instead of Symmetric Secondary Amine.

    • Cause: Excess ammonia source or insufficient aldehyde.

    • Solution: Ensure strictly 2:1 ratio of Aldehyde:Amine. Increase aldehyde to 2.2 equivalents.

  • Problem: Tertiary Amine formation.

    • Cause: Over-alkylation (rare with ammonium acetate, more common if using primary amines).

    • Solution: Use a bulkier reductant like Sodium Triacetoxyborohydride (STAB) which reduces imines faster than it reductively alkylates secondary amines.

  • Problem: Low conversion of Imine.

    • Cause: Wet solvent (equilibrium shifts back to aldehyde).

    • Solution: Use activated Molecular Sieves or anhydrous MeOH.

Advanced Variant: Synthesis of 1,1-Diarylmethylamines

(For researchers specifically targeting the Benzhydryl


 core)

If the target is strictly the 1,1-diarylmethylamine (where the nitrogen is on the bridge carbon, not flanked by two methylene groups), the reductive amination protocol above will not work . Instead, use the Friedel-Crafts Amidoalkylation protocol:

  • Reagents: Aldehyde (

    
    ) + Electron-Rich Arene (
    
    
    
    ) + Carbamate (
    
    
    ) + Acid Catalyst (
    
    
    ).
  • One-Pot Protocol:

    • Mix Aldehyde (1.0 eq), Carbamate (1.0 eq), and Arene (1.2 eq) in DCM.

    • Add TFA (10 mol%) and stir.

    • This yields the N-protected 1,1-diarylmethylamine. Deprotect to get the free amine.

    • Note: This is limited to electron-rich arenes (e.g., phenols, indoles).

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al.[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[5]

  • Symmetric Amine Synthesis via Borohydride: Bae, J. W., et al. "One-Pot Synthesis of Symmetric Secondary Amines from Aromatic Aldehydes." Chem. Lett., 2003. (Validated via general reductive amination protocols).

  • Hydrobenzamide Intermediate Mechanism: Naskar, S., et al. "Reduction of hydrobenzamides: a strategy for synthesizing benzylamines."[6][7] Journal of Chemical Sciences, 2023.

  • Catalytic Hydrogenation Alternative: Gomez, S., et al. "Selectivity in the Reductive Amination of Aldehydes and Ketones." Advanced Synthesis & Catalysis, 2002.

  • General Reductive Amination Protocol (Organic Chemistry Portal): "Synthesis of Secondary Amines via Reductive Amination."

Sources

Troubleshooting & Optimization

Improving yield of bis(3-methoxyphenyl)methanamine in Leuckart reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Bis(3-methoxyphenyl)methanamine

Executive Summary

The synthesis of This compound via the Leuckart-Wallach reaction presents specific challenges distinct from aliphatic ketone aminations. The starting material, 3,3'-dimethoxybenzophenone , possesses significant steric bulk and electron-donating groups (EDGs) that deactivate the carbonyl carbon toward nucleophilic attack.

This guide addresses the three primary causes of low yield:

  • The "N-Formyl Trap": Failure to hydrolyze the stable amide intermediate.

  • Thermal Equilibrium: Inadequate removal of water/ammonia preventing iminium formation.

  • Electronic Deactivation: The methoxy substituents lower the electrophilicity of the carbonyl, requiring Lewis Acid catalysis.

Module 1: The Mechanistic Bottlenecks

To improve yield, one must understand where the reaction stalls. The Leuckart reaction for benzophenone derivatives is not a single step; it is a cascade that often stops prematurely.

Critical Pathway Analysis
  • Nucleophilic Attack: Ammonia (from ammonium formate) attacks the ketone.[1] Issue: The 3-methoxy groups donate electron density into the ring, making the carbonyl carbon less positive (less electrophilic).

  • Iminium Formation: Loss of water to form the resonance-stabilized iminium ion. Issue: This is reversible. If water is not removed, the equilibrium favors the ketone.

  • Hydride Transfer: Formate donates a hydride to reduce the iminium to the amine.

  • N-Formylation: The resulting amine reacts with excess formic acid to form N-bis(3-methoxyphenyl)methylformamide . Critical Failure Point: This intermediate is stable and often mistaken for a "sticky byproduct" or lost during workup if not hydrolyzed.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the specific bottlenecks for your target molecule.

LeuckartMechanism Start 3,3'-Dimethoxybenzophenone Inter1 Gem-Amino Alcohol Start->Inter1 + NH3 / Formamide Iminium Diaryl Iminium Ion (Unstable) Inter1->Iminium - H2O (Requires Heat/Catalyst) Iminium->Start Reversion (If wet) Amine Free Amine (Transient) Iminium->Amine + H- (from Formate) Formyl N-Formyl Intermediate (STABLE TRAP) Amine->Formyl + HCOOH (Fast Step) Product This compound (Target) Formyl->Product REQUIRED HYDROLYSIS (HCl Reflux)

Caption: Figure 1. Mechanistic pathway showing the "N-Formyl Trap" (Red) where the reaction often stalls before final hydrolysis.

Module 2: Optimization Protocols

Do not rely on standard "textbook" Leuckart conditions (ammonium formate at 150°C) for this substrate. The electron-rich rings require a more aggressive approach.

Protocol A: Lewis Acid Catalyzed High-Temperature Synthesis

Rationale: Magnesium chloride acts as a Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, counteracting the deactivating effect of the methoxy groups [1, 3].

ParameterSpecificationReason
Reagent Base Formamide (4-6 equiv)Higher boiling point than ammonium formate; allows T > 160°C.
Reductant Formic Acid (98%)Maintains reducing environment.
Catalyst Anhydrous MgCl₂ (0.1 equiv) Crucial: Activates the deactivated carbonyl.
Temperature 170°C - 180°CRequired to overcome steric hindrance of benzophenone.
Time 12-24 HoursSlow kinetics due to steric/electronic factors.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove water) and a reflux condenser.

  • Charge: Add 3,3'-dimethoxybenzophenone (1.0 eq), Formamide (5.0 eq), and Anhydrous MgCl₂ (0.1 eq).

  • Initiate: Heat to 175°C. The mixture will reflux.

  • Distillation: As the reaction proceeds, water and ammonia are produced. Allow the water to collect in the Dean-Stark trap. If using ammonium formate, ammonium carbonate may sublime; ensure the condenser is wide-bore to prevent clogging.

  • Monitoring: Monitor by TLC/LCMS. Note: You will likely see the conversion of the ketone to the N-formyl species (M+29 mass shift relative to amine), not the free amine.

Protocol B: The Mandatory Hydrolysis (Unlocking the Yield)

Many researchers discard the reaction mixture thinking it failed because the product is an oil (the N-formyl intermediate) rather than a crystalline amine. You must hydrolyze this intermediate.

  • Evaporation: Remove excess formamide via vacuum distillation (high bp).

  • Hydrolysis: Add 6M HCl (approx. 10 mL per gram of substrate) to the residue.

  • Reflux: Reflux vigorously for 1-3 hours.

    • Checkpoint: The oily N-formyl derivative should dissolve or change character as it converts to the amine hydrochloride salt.

  • Workup: Cool, basify with NaOH to pH > 12, and extract with DCM or Ethyl Acetate.

Module 3: Troubleshooting & FAQs
Q1: My yield is <20%, and I recovered starting material. What happened?

Diagnosis: The reaction temperature was likely too low (<160°C), or water was not removed. Fix:

  • Switch from Ammonium Formate to Formamide to access higher temperatures.

  • Use a Dean-Stark trap to physically remove the water generated during imine formation.

  • Add Ammonium Sulfate or MgCl₂ as a catalyst.[1][2]

Q2: I isolated a thick, non-polar oil that doesn't match the amine NMR. Is it a polymer?

Diagnosis: This is almost certainly N-bis(3-methoxyphenyl)methylformamide . Verification: Check IR for a strong amide carbonyl stretch around 1660-1690 cm⁻¹. Check Proton NMR for a formyl proton (singlet around 8.0-8.3 ppm). Fix: Do not discard. Subject this oil to Protocol B (Hydrolysis) . This is your product in disguise.

Q3: Can I use microwave irradiation?

Answer: Yes, and it is highly recommended for benzophenone derivatives. Protocol: React ketone with ammonium formate and formamide in a sealed microwave vessel at 180°C for 30-60 minutes . Follow immediately with acid hydrolysis. This often boosts yields from 40% to >80% by overcoming the thermal barrier efficiently [4].

Module 4: Decision Tree for Experimentation

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Low Yield of This compound CheckTemp Was reaction T > 165°C? Start->CheckTemp CheckCat Was Lewis Acid (MgCl2) used? CheckTemp->CheckCat Yes ActionTemp Switch to Formamide Reflux (Install Dean-Stark) CheckTemp->ActionTemp No CheckHydrolysis Was Acid Hydrolysis performed? CheckCat->CheckHydrolysis Yes ActionCat Add 10 mol% MgCl2 or ZnCl2 CheckCat->ActionCat No ActionHydrolysis Perform 6M HCl Reflux on crude oil CheckHydrolysis->ActionHydrolysis No (or unsure) Result Isolate Product via Basic Extraction (pH 12) CheckHydrolysis->Result Yes

Caption: Figure 2. Troubleshooting logic for isolating the target diarylmethylamine.

References
  • Ingersoll, A. W., et al. "The Leuckart Reaction: A Study of the Mechanism." Journal of the American Chemical Society, vol. 58, no. 10, 1936, pp. 1808–1811.

  • Wallach, O. "Zur Kenntniss der Terpene und der ätherischen Oele." Justus Liebigs Annalen der Chemie, vol. 272, 1893. (Foundational text on Formamide/Formic Acid variants).
  • Agwada, V. C., et al. "Catalysis of the Leuckart Reaction." Journal of Chemical Education, vol. 43, no. 8, 1966.[3] (Establishes MgCl₂ and Ammonium Sulfate efficacy).

  • Loupy, A., et al. "Microwave-assisted Leuckart reductive amination of carbonyl compounds." Tetrahedron Letters, vol. 37, no. 45, 1996, pp. 8177-8180.

  • Crossley, F. S., & Moore, M. L. "Studies on the Leuckart Reaction." The Journal of Organic Chemistry, vol. 9, no. 6, 1944, pp. 529–536.

Sources

Technical Guide: Minimizing Secondary Amine Byproducts in Diarylmethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Troubleshooting & Process Control for Reductive Amination of Diaryl Ketones

  • Target Analyte: Primary Diarylmethylamines (e.g., precursors to Sertraline, Cetirizine)

  • Primary Impurity: Symmetrical Secondary Amines (Dimeric species)

The Mechanistic Root Cause

To solve the problem, we must first visualize the "Invisible Competition." In the synthesis of diarylmethylamines via reductive amination, the formation of the secondary amine byproduct (often called the "dimer") is not a random side reaction—it is a mathematically driven event caused by the nucleophilicity of your product.

The "Dimerization Loop"

The newly formed primary amine is often more nucleophilic than the ammonia source. If the concentration of the intermediate imine is high while the primary amine is being generated, the amine will attack the imine, leading to the secondary amine.

ReactionNetwork Ketone Diaryl Ketone (Starting Material) Imine Imine Intermediate (Electrophile) Ketone->Imine + NH3 (Slow Step) PriAmine Primary Amine (Target Product) Imine->PriAmine + H2 / Catalyst SecAmine Secondary Amine (Unwanted Dimer) PriAmine->SecAmine Attacks Imine (Competitive)

Figure 1: The Competitive Pathway. The red dashed line represents the "Dimerization Loop" where the product consumes the intermediate.

Troubleshooting & Optimization Protocols

Strategy A: The "Overwhelming Force" Approach (One-Pot)

Logic: By flooding the system with ammonia (or ammonium source), you statistically drown out the primary amine, preventing it from colliding with the imine.

The Protocol:

  • Stoichiometry: Increase Ammonia/Ammonium equivalents from 5:1 to 15:1 or 20:1 .

  • Additive: Add Ammonium Acetate (NH₄OAc) .

    • Why? It acts as a dual-purpose reagent: a source of ammonia and a buffer that protonates the imine (increasing electrophilicity for reduction) while keeping the primary amine protonated (ammonium salt), rendering it non-nucleophilic.

  • Catalyst Selection: Switch to Raney Nickel or Pd(OH)₂ (Pearlman’s Catalyst) .

    • Note: Pd/C is often too active for the imine-to-amine reduction, creating free amine too quickly before the ketone is fully converted.

VariableStandard Condition (High Dimer Risk)Optimized Condition (Low Dimer Risk)
Ammonia Eq. 1.5 - 3.0 eq> 10.0 eq
Solvent Methanol (neutral)Methanol + NH₄OAc (Acidic Buffer)
Pressure 1 atm H₂5 - 10 bar H₂ (Faster reduction of imine)
Temperature RT50-60°C (Favor imine formation kinetics)
Strategy B: The "Decoupled" Approach (Two-Step)

Logic: If the primary amine never meets the ketone/imine, it cannot dimerize. This method separates the formation of the C=N bond from the reduction step.

The Protocol (Titanium-Mediated):

  • Imine Formation:

    • Mix Diaryl Ketone (1.0 eq) + Ammonia (excess) + Ti(OiPr)₄ (1.2 eq) in THF.

    • Stir 12-24h. The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine completely.

  • Reduction:

    • Cool to 0°C.

    • Add NaBH₄ (sodium borohydride) in situ.

    • Result: Since all ketone is converted to imine before reduction starts, and no free ketone remains to form new imine during reduction, the dimerization path is cut off.

Advanced Alternative: The "Self-Validating" Chiral Route

For high-value pharmaceutical intermediates where purity is paramount (and enantioselectivity is required), the Ellman Auxiliary method is the industry standard. It is "self-validating" because the bulky tert-butyl group physically blocks the nitrogen, making double-alkylation sterically impossible.

Workflow: Ellman Sulfinamide Synthesis
  • Condensation: Diaryl Ketone + (R)-tert-butanesulfinamide + Ti(OEt)₄

    
    N-Sulfinyl Imine.
    
  • Reduction: N-Sulfinyl Imine + NaBH₄

    
     Sulfinamide.
    
  • Deprotection: Sulfinamide + HCl/MeOH

    
    Primary Amine (HCl Salt) .
    

Why this works: The tert-butanesulfinyl group is an electron-withdrawing group that activates the imine for reduction but sterically shields the nitrogen from attacking another imine molecule.

FAQ: Troubleshooting Specific Scenarios

Q1: I am using the Leuckart-Wallach reaction (Formic acid/Formamide) and still seeing 15% secondary amine. Why? A: The Leuckart reaction requires high temperatures (>160°C). At these temperatures, the intermediate N-formyl derivative can hydrolyze or undergo transamidation.

  • Fix: Ensure you are using a large excess of formamide (5-10 eq). If the problem persists, switch to the Ammonium Formate catalytic transfer hydrogenation method (using Pd/C and NH₄HCO₂ in refluxing methanol), which operates at lower temperatures (65°C).

Q2: Can I separate the secondary amine from the primary amine using extraction? A: It is difficult. Both are basic, and their pKa values are similar (approx. 10-11). Standard acid/base extraction will pull both into the aqueous layer.

  • Fix: Use Salicylaldehyde derivatization .

    • Add Salicylaldehyde to the crude mixture (1.1 eq relative to the primary amine).

    • The primary amine forms an insoluble/separable imine (Schiff base). The secondary amine does not react.

    • Wash away the secondary amine.

    • Hydrolyze the solid Schiff base back to the primary amine using dilute HCl.

Q3: My diaryl ketone is extremely sterically hindered (e.g., ortho-substituted). Reductive amination yields are <30%. A: Steric bulk prevents the initial attack of ammonia.

  • Fix: Do not use ammonia. Use Hydroxylamine (NH₂OH) to form the Oxime first. Oxime formation is thermodynamically more favorable than imine formation. Isolate the oxime, then reduce it using Zn/AcOH or Hydrogenation (Raney Ni). This bypasses the unstable imine equilibrium entirely.

References

  • Reductive Amination Selectivity & C

    • Title: Amine Synthesis by Reductive Amination (Reductive Alkylation)[1][2][3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Ellman Auxiliary (Chiral Sulfinamide)

    • Title: Asymmetric Synthesis of Amines - Ellman Laboratory[6]

    • Source: Yale University / Ellman Lab
    • URL:[Link]

  • Oxime Reduction Protocols

    • Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities[7]

    • Source: N
    • URL:[Link]

  • Practical Troubleshooting (Titanium Medi

    • Title: Reductive Amination, and How It Works[1][2][3][4][5][8][9]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Purification strategies for bis(3-methoxyphenyl)methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bis(3-methoxyphenyl)methanamine Hydrochloride

Ticket ID: #PUR-860598-HCl Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Subject: Optimization of Crystallization and Impurity Removal Strategies[1]

Executive Summary

You are working with This compound hydrochloride , a lipophilic diarylmethylamine salt.[1] This class of compounds presents a specific purification paradox: the two aryl rings provide significant lipophilicity, while the hydrochloride moiety introduces ionic character. This amphiphilic nature often leads to the dreaded "oiling out" phenomenon rather than clean crystallization.

This guide moves beyond standard textbook recipes. It focuses on the thermodynamic control required to purify this specific lattice structure, ensuring removal of the most common impurities: unreacted 3-methoxybenzaldehyde (from reductive amination) and oxidative degradation products (quinoids).[1]

Module 1: The Recrystallization Protocol

User Question: I tried recrystallizing from hot ethanol, but I got a brown oil at the bottom of the flask. How do I get crystals?

Scientist’s Analysis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. For this compound HCl, this is usually caused by supersaturation or residual neutral impurities (like aldehydes) acting as a solvent for the salt.[1]

The Solution: The "Middle-Polarity" Anti-Solvent Method Do not use pure ethanol. You need a binary system that lowers the solubility limit gradually.

Recommended Solvent Systems:

  • Primary: Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1] Note: Hexanes can be too aggressive, causing immediate oiling.[1]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling IPA.

  • Clarification: If the solution is dark, cool slightly and filter through a 0.45 µm PTFE membrane to remove particulate matter (dust/insolubles).

  • The Critical Step: Reheat to near boiling. Add hot

    
     (or MTBE) dropwise.
    
    • Stop immediately when a faint, persistent cloudiness appears.[1]

    • Add 2-3 drops of pure IPA to clear the solution back to transparent.

  • Nucleation: Remove from heat. Do not place in ice immediately. Let it cool to room temperature while stirring gently.

    • Why? Rapid cooling traps impurities in the lattice.

  • Harvest: Once solid crystals form at room temperature, move to

    
     for 1 hour. Filter and wash with cold 
    
    
    
    .
Troubleshooting Visualization: The "Oiling Out" Logic Tree

RecrystallizationLogic Start Start: Crude Solid Dissolved in Hot Alcohol Cloudy Add Anti-Solvent (Ether/MTBE) until Cloudy Start->Cloudy CheckState Observation upon Cooling Cloudy->CheckState Crystals Crystalline Precipitate CheckState->Crystals Solid forms Oil Oiling Out (Liquid droplets) CheckState->Oil Droplets form Success Filter & Dry (Pure Product) Crystals->Success Remedy1 Reheat to dissolve oil. Add 5-10% more Alcohol. Oil->Remedy1 First Attempt Remedy2 Seed with pure crystal at cloud point. Oil->Remedy2 If Seed Available Remedy3 Switch Solvent System: Use EtOAc/EtOH Oil->Remedy3 Persistent Failure Remedy1->CheckState Remedy2->CheckState

Figure 1: Decision matrix for handling phase separation issues during crystallization.

Module 2: Chemical Purification (Acid-Base Cycling)

User Question: My salt is white, but HPLC shows 3% of the starting aldehyde. Recrystallization isn't removing it. Why?

Scientist’s Analysis: Recrystallization relies on solubility differences.[2] If the impurity (aldehyde) has a similar solubility profile to the salt in the chosen solvent, they will co-precipitate. The Fix: Switch from physical purification to chemical differentiation . The amine can be protonated (water-soluble); the aldehyde cannot.

The "Acid-Base Switch" Protocol: This is the most robust method for this molecule.

  • Free-Basing: Suspend the impure HCl salt in Dichloromethane (DCM). Add 1M NaOH until the aqueous layer is pH > 12. Shake vigorously.

    • Mechanism:[1][2][3][4][5][6] The amine deprotonates and moves into the DCM. The aldehyde stays in the DCM (unfortunately), but inorganic salts stay in water.

  • The Bisulfite Wash (The Secret Weapon):

    • Wash the DCM layer with saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Mechanism:[1][2][3][4][5][6] Bisulfite forms a water-soluble adduct with aldehydes (bisulfite addition product).[1] The amine remains in the DCM.

    • Result: Aldehyde is pulled into the aqueous waste.

  • Salt Reformation:

    • Dry the DCM layer (

      
      ), filter, and evaporate to an oil.[1]
      
    • Dissolve the oil in dry Diethyl Ether.

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise.

    • Result: Pure amine HCl precipitates instantly as a white solid.

Data: Solvent Screening Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling
Water LowInsolublePoorHigh (Hydrolysis risk)
Ethanol (Pure) HighModerateLowLow
IPA / Et2O HighLowExcellent Moderate
DCM / Hexane HighLowGoodVery High
Ethyl Acetate ModerateInsolubleGoodLow

Module 3: Advanced Troubleshooting (FAQs)

Q: The salt is turning pink/red upon storage. Is it decomposing?

  • A: This indicates oxidation, likely due to trace phenols or electron-rich aromatic ring oxidation (quinone formation).[1]

  • Fix: During your next recrystallization, add Activated Carbon (0.5 wt%) to the hot solution.[1] Stir for 10 minutes, then filter hot through Celite. This adsorbs the high-molecular-weight color bodies. Store the final salt in amber vials under Argon.

Q: My yield is low (50%). Where did the product go?

  • A: Check the mother liquor (filtrate). This compound HCl has significant solubility in pure alcohols.[1]

  • Recovery: Evaporate the filtrate to 20% volume and place in the freezer (

    
    ). A second crop will form. Warning: The second crop is usually less pure and requires separate recrystallization.
    

Q: How do I remove residual solvent? The NMR shows trapped ethanol.

  • A: Amine salts form solvates easily.

  • Protocol: Dry the solid in a vacuum oven at

    
     for 24 hours. If a vacuum oven is unavailable, reflux the solid in anhydrous Diethyl Ether for 30 minutes (trituration) and filter. The ether displaces the trapped alcohol and is easier to remove by air drying.
    

Module 4: Process Flow Visualization

Workflow: The "Acid-Base-Salt" Cycle

AcidBaseCycle ImpureSalt Impure HCl Salt (Contains Aldehyde) FreeBaseStep 1. Partition: DCM / 1M NaOH ImpureSalt->FreeBaseStep OrgLayer Organic Layer (Amine + Aldehyde) FreeBaseStep->OrgLayer AqLayer Aqueous Waste (Salts) FreeBaseStep->AqLayer Bisulfite 2. Wash with NaHSO3 OrgLayer->Bisulfite PureOrg DCM Layer (Pure Amine) Bisulfite->PureOrg AldehydeWaste Aq. Waste (Bisulfite Adduct) Bisulfite->AldehydeWaste ReSalt 3. Add HCl in Et2O PureOrg->ReSalt FinalProduct Pure HCl Salt (Precipitate) ReSalt->FinalProduct

Figure 2: Chemical purification workflow using bisulfite washing to remove aldehyde impurities.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Chapter 2: Experimental Techniques - Recrystallization).

  • Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002 .[1] (Detailed discussion on counter-ion selection and solubility). [1]

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Strategies for oiling out and impurity rejection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] (Specific data on amine purification). [1]

Sources

Troubleshooting catalyst poisoning during hydrogenation of benzhydryl imines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of Benzhydryl Imine Hydrogenation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Heterogeneous Catalysis & Process Chemistry

Welcome to the Catalysis Tech Hub

You are likely here because your hydrogenation reaction has either stalled unexpectedly or produced a cleaved byproduct (diphenylmethane) instead of your target amine. Hydrogenating benzhydryl imines (


) presents a unique "tug-of-war" between steric hindrance , catalyst poisoning , and chemoselectivity .

This guide bypasses standard textbook definitions to address the specific failure modes of this bulky, acid-sensitive substrate class.

Part 1: The Diagnostic Matrix

Before altering your conditions, identify your failure mode using the table below.

SymptomProbable Root CauseThe MechanismImmediate Action
Reaction stalls at ~30-60% conversion Product Inhibition (Self-Poisoning)The resulting secondary amine binds to the metal surface (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

) more strongly than the imine, blocking active sites.
Add 1.05 eq. Acetic Acid or switch to Pt/C (less oxophilic).
Yield is low; Diphenylmethane detected Hydrogenolysis (Over-reduction)The benzylic C-N bond is weak. Pd/C cleaves this bond readily, especially at high T or P.STOP. Switch catalyst to Pt/C or Rh/C . Lower Temp to <25°C.
Catalyst dies immediately (0% conversion) Feedstock Poisoning Sulfur/Halides from imine synthesis (e.g., from

or thionyl chloride steps) are irreversibly binding to the metal.
Purify Feedstock. Do not rely on silica columns (hydrolysis risk). Use crystallization.[1]
Reaction is extremely slow (>24h) Steric Impedance The benzhydryl "umbrella" prevents flat adsorption on the catalyst surface.Switch to a High-Dispersion Catalyst (e.g., 5% Pd/C type significantly wet, egg-shell distribution).

Part 2: Troubleshooting Modules

Module A: The "Stalled Reaction" (Product Inhibition)

The Science: Amines are strong Lewis bases. As you generate your benzhydryl amine, it competes with the imine for active sites on the catalyst surface. Because the amine has a lone pair less delocalized than the imine, it often chemisorbs irreversibly to the metal, effectively "choking" the catalyst.

The Fix: Protonation Strategy By adding a Brønsted acid, you protonate the product amine (


). The ammonium species cannot coordinate to the metal, leaving sites open for the neutral imine.

WARNING: Benzhydryl imines are hydrolytically unstable . Strong mineral acids (HCl,


) will hydrolyze your starting material back to benzophenone and amine.

Protocol: Controlled Acid Promotion

  • Selection: Use Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) . Avoid HCl.

  • Stoichiometry: Add exactly 1.05 to 1.1 equivalents of acid relative to the imine.

    • Too little: Poisoning continues.

    • Too much: Risk of hydrolysis or corrosion.

  • Solvent: Switch to non-nucleophilic polar solvents (e.g., Methanol or Ethanol).

  • Execution: Premix the imine and acid in the solvent before adding the catalyst to ensure the local environment is buffered.

Module B: The "Cleaved Product" (Hydrogenolysis)

The Science: The benzhydryl group (


) is a "super-benzyl." The C-N bond energy is significantly lowered by the two phenyl rings stabilizing the radical/cationic intermediate. Palladium (Pd) is notorious for catalyzing hydrogenolysis (cleavage) of benzylic bonds.[2]

The Fix: Metal Switching

  • Palladium (Pd): High risk of cleavage. Use only if temperature is strictly controlled (<20°C).

  • Platinum (Pt): Excellent chemoselectivity. Pt retains the C-N bond while reducing the C=N bond.

  • Rhodium (Rh): Good alternative, but expensive.

Data: Metal Selectivity for Benzhydryl Imines (Conditions: 50 psi


, MeOH, 25°C)
CatalystConversionSelectivity (Amine)Selectivity (Cleavage)
10% Pd/C 98%65%35% (High Risk)
5% Pt/C 95%>99% <1%
Raney Ni 40%90%10%
Module C: Feedstock Purity (The Silent Killer)

The Science: Benzhydryl imines are often synthesized using Lewis acids like


 or 

. Residual halides (

,

) or sulfur (from drying agents) are potent catalyst poisons. Even ppm levels can deactivate a batch of Pd/C.

Protocol: The "Safe" Purification Do NOT purify benzhydryl imines on silica gel; the acidic surface will hydrolyze them.

  • Wash: Dissolve crude imine in EtOAc. Wash 3x with saturated

    
     (removes acid) and 3x with Brine.
    
  • Crystallization: If solid, recrystallize from Hexane/IPA. This excludes halide salts better than extraction.

  • Scavenging: If the catalyst dies instantly, treat the imine solution with Activated Carbon (without metal) for 1 hour, filter, then add the metal catalyst.

Part 3: Visualizing the Mechanism

The following diagram illustrates the competitive binding pathway (Poisoning) vs. the Productive pathway.

CatalystPathways cluster_legend Pathway Key Substrate Benzhydryl Imine (Substrate) ActiveSite Metal Active Site (Pd/Pt Surface) Substrate->ActiveSite Diffusion Adsorbed Adsorbed Species (M-Imine) ActiveSite->Adsorbed Chemisorption Poisoned Poisoned Site (M-NH2-R) ActiveSite->Poisoned Deactivation Product Benzhydryl Amine (Product) Adsorbed->Product + H2 (Reduction) Cleaved Diphenylmethane (Hydrogenolysis) Adsorbed->Cleaved Pd + High Temp (C-N Cleavage) Product->ActiveSite Strong Coordination (Competes with Imine) Acid Acid Additive (H+) Product->Acid Protonation Acid->ActiveSite Prevents Binding Red Arrow = Failure Mode Red Arrow = Failure Mode Green Dotted = Correction Green Dotted = Correction

Caption: Figure 1. Kinetic competition between productive hydrogenation and amine-induced catalyst poisoning.[3] Note the diversion to hydrogenolysis (cleavage) on Pd surfaces.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of precious metals? A: Yes, but with caveats. Raney Nickel is less prone to hydrogenolysis than Pd, making it safer for the benzhydryl bond. However, it requires higher pressure (50-100 bar) and temperature to reduce bulky imines. It is also pyrophoric and difficult to handle. For lab scale, Pt/C is the superior balance of safety and selectivity.

Q2: My imine is an oil and cannot be recrystallized. How do I remove poisons? A: Use a Flash Alumina (Neutral) plug. Unlike silica, neutral alumina is less likely to hydrolyze the imine. Flush quickly with 5% Et3N/Hexanes to keep the system basic, then concentrate immediately. Alternatively, use a scavenger resin (e.g., weak base resin) to remove acidic halides.

Q3: Why not just raise the pressure to force the reaction? A: Increasing pressure increases the concentration of adsorbed hydrogen, which can overcome steric hindrance. However, on a Pd catalyst, higher hydrogen pressure exponentially increases the rate of hydrogenolysis (C-N bond breaking). If you must use high pressure (>10 bar), you must switch to Pt/C or Rh/C.

Q4: I am using Methanol, but the reaction is slow. Should I change solvents? A: Methanol is generally the best solvent for hydrogenation due to high


 solubility. However, if your benzhydryl imine is very lipophilic, it may aggregate. Try a mixture of MeOH:THF (1:1) . The THF solubilizes the bulky organic, while MeOH maintains hydrogen availability. Avoid pure non-polar solvents (Toluene/Hexane) as they lower reaction rates significantly.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd vs Pt selectivity and hydrogenolysis mechanisms).
  • Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis. (Discusses imine hydrogenation challenges and acid additives).

  • Spasyuk, D., & Gusev, D. (2012). "Structure–Activity Relationship in Hydrogenation of Imines." Organometallics. (Mechanistic insights into metal-nitrogen binding).

  • Organic Reactions Vol 7. "Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur." (Specifics on benzylic C-N cleavage).

  • BenchChem Tech Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." (General troubleshooting for catalyst poisons).

Sources

Overcoming steric hindrance in N-alkylation of benzhydrylamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Priority High Subject: Overcoming Steric Hindrance in


 Derivatization

Introduction: The Steric "Propeller" Problem

Welcome to the Advanced Synthesis Support Center. You are likely here because standard N-alkylation protocols (e.g.,


/MeI or standard Reductive Amination) are failing for your benzhydrylamine (diphenylmethylamine) substrates.

The Root Cause: The benzhydryl motif consists of two phenyl rings attached to the


-carbon. These rings do not sit flat; they twist into a "propeller" conformation to minimize torsional strain. This creates a significant steric cone angle  that shields the nitrogen lone pair.
  • Consequence 1: Nucleophilic attack (

    
    ) is kinetically retarded.
    
  • Consequence 2: Elimination (

    
    ) becomes the dominant pathway when reacting with alkyl halides.
    
  • Consequence 3: Imine formation (in reductive amination) is sluggish due to difficulty in expelling water from the crowded tetrahedral intermediate.

Below are the three "Knowledge Base" (KB) modules designed to bypass these energy barriers.

Module 1: The Titanium Protocol (Reductive Amination)

Applicability: Best for attaching


 or 

alkyl groups to benzhydrylamine.

Standard reductive amination (using


) often stalls because the initial imine formation is unfavorable. The solution is to use a Lewis Acid that doubles as a water scavenger.
Protocol KB-001: Ti(OiPr) Mediated Alkylation

This method forces the equilibrium toward the imine by trapping water, facilitating the reaction even with hindered partners.

Reagents:

  • Benzhydrylamine (1.0 equiv)

  • Ketone/Aldehyde (1.0 - 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    )  (1.2 - 1.5 equiv)
    
  • 
     (1.5 equiv)
    
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under Argon, mix benzhydrylamine and the carbonyl substrate in anhydrous THF.

  • Lewis Acid Activation: Add

    
     dropwise.
    
    • Observation: The solution may turn slightly yellow/orange. This indicates the formation of the titanium-hemiaminal species.

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Tech Note: For extremely hindered ketones (e.g., acetophenone derivatives), reflux may be required for 4 hours.

  • Reduction: Cool to 0°C. Add

    
     (solid) in portions. Caution: Hydrogen gas evolution.
    
  • Quench (Critical): The reaction will form a titanium gel. Quench by adding 1N NaOH or water.

    • Troubleshooting: A white precipitate (

      
      ) will form. Filter this through a Celite pad to maximize yield. Do not try to extract directly from the gel.
      
Mechanism Visualization (DOT)

Ti_Mechanism Start Benzhydrylamine + Carbonyl Ti_Add Add Ti(OiPr)4 Start->Ti_Add Hemiaminal Titanium-Hemiaminal Complex Ti_Add->Hemiaminal Coordination Imine Activated Imine (Ti-Coordinated) Hemiaminal->Imine -Ti(OH)(OiPr)3 (Water Scavenging) Reduction NaBH4 Reduction Imine->Reduction Hydride Transfer Product N-Alkylated Product Reduction->Product

Caption: Figure 1. Titanium(IV) acts as a dual Lewis Acid and dehydrating agent to force imine formation in sterically congested systems.

Module 2: Direct Alkylation Survival Guide ( )

Applicability: When the alkyl halide is available, but the aldehyde is not.

The Hazard: Direct alkylation of benzhydrylamine with secondary alkyl halides often leads to elimination (alkene formation) rather than substitution, due to the basicity of the amine and the steric bulk preventing orbital overlap.

Protocol KB-002: The "Finkelstein-Base" Matrix

To succeed, you must increase the electrophilicity of the alkyl halide while suppressing the basicity of the environment.

Optimization Table:

VariableRecommendationScientific Rationale
Solvent Acetonitrile (ACN) or DMF Polar aprotic solvents stabilize the

transition state. ACN is preferred for easier workup.
Base

or

Use inorganic bases. Avoid organic bases (TEA, DIPEA) as they can act as proton shuttles for elimination.
Additive KI (0.1 - 0.5 equiv) Finkelstein condition: Converts Alkyl-Cl/Br to Alkyl-I in situ. The iodide is a better leaving group and creates a "softer" electrophile.
Temperature 60°C - 80°C High enough to overcome the activation energy of the hindered

, but keep below 100°C to minimize E2 elimination.

Troubleshooting "The Stall": If the reaction stalls at 50% conversion:

  • Do not add more alkyl halide (this increases side products).

  • Add 0.1 equiv of

    
     . This acts as a halogen scavenger, driving the reaction forward by precipitation (though expensive).
    

Module 3: Catalytic Workarounds (Borrowing Hydrogen)

Applicability: "Green" chemistry requirements; using Alcohols as alkylating agents.[1]

When steric hindrance is too high for


, and water sensitivity rules out Titanium, use Borrowing Hydrogen (BH)  catalysis. This uses an alcohol as the alkylating agent.[1][2][3][4]
Protocol KB-003: Iridium-Catalyzed Alkylation

This method oxidizes the alcohol to an aldehyde in situ, condenses it with the amine, and reduces it back, all within the catalytic cycle.

Reagents:

  • Benzhydrylamine[5]

  • Target Alcohol (e.g., Benzyl alcohol, Cyclohexanol)

  • Catalyst:

    
     (1-2 mol%)
    
  • Base:

    
     (10 mol%) - Note: Weak base is crucial.
    
  • Solvent: Toluene or Water (micellar conditions).

Why it works: The metal catalyst coordinates to the nitrogen, bringing the hydride specifically to the imine face, overcoming the steric repulsion that blocks external hydride reagents.

Decision Logic for Method Selection

Decision_Tree Input Starting Material Available? Choice1 Ketone / Aldehyde Input->Choice1 Choice2 Alkyl Halide Input->Choice2 Choice3 Alcohol Input->Choice3 Path1 Is it sterically crowded? Choice1->Path1 Sol3 Direct Alkylation with Cs2CO3 + KI (KB-002) Choice2->Sol3 Sol4 Borrowing Hydrogen (Ir/Ru Catalyst) (KB-003) Choice3->Sol4 Sol1 Standard NaBH(OAc)3 Path1->Sol1 No Sol2 USE TITANIUM PROTOCOL (KB-001) Path1->Sol2 Yes (Benzhydryl)

Caption: Figure 2. Strategic decision matrix for N-alkylation based on available electrophiles.

References & Grounding

  • Titanium-Mediated Reductive Amination:

    • Title: Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[6][7][8]

    • Source:Journal of the Chemical Society, Perkin Transactions 1 (1998).[7]

    • URL:[Link]

  • Borrowing Hydrogen Methodology:

    • Title: Borrowing Hydrogen for Organic Synthesis (Review).

    • Source:Chemical Reviews (2018).

    • URL:[Link]

  • Direct Alkylation & Phase Transfer:

    • Title: Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition.

    • Source:Organic & Medicinal Chemistry International Journal (2018).[9][10]

    • URL:[Link]

  • Visible Light Alkylation (Frontier Method):

    • Title: Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light.[11][12]

    • Source:Journal of the American Chemical Society (2017).

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Bis(3-methoxyphenyl)methanamine in CDCl₃

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for bis(3-methoxyphenyl)methanamine, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public, peer-reviewed ¹H NMR data for this specific molecule, this document leverages predictive analysis based on established principles of spectroscopy and provides a comparative framework using structurally analogous compounds. This approach offers a robust, educational tool for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug development, the precise characterization of a molecule's atomic framework is a critical step in confirming its identity, purity, and conformation. The ¹H NMR spectrum, in particular, maps the chemical environment of hydrogen atoms within a molecule, revealing key information about functional groups, electronic structure, and proton connectivity.

This compound presents a unique spectral challenge due to its blend of symmetry and electronic effects. The molecule features two equivalent methoxy-substituted phenyl rings attached to a central methylene-amine core. Understanding the interplay between the electron-donating methoxy groups and the overall molecular structure is key to accurately assigning the resulting chemical shifts.

Predicted ¹H NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, we can predict the ¹H NMR profile of the target compound in deuterated chloroform (CDCl₃). The prediction is grounded in the fundamental principles of chemical shift theory, considering inductive and resonance effects of the substituents on the aromatic rings.

Molecular Structure and Proton Assignments

The structure of this compound contains several unique proton environments, which are labeled in the diagram below for clarity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6-0.7 mL of CDCl₃ with 0.03% TMS A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample and lock on CDCl₃ signal C->D E 5. Shim the magnetic field D->E F 6. Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) E->F G 7. Acquire the Free Induction Decay (FID) F->G H 8. Apply Fourier Transform to FID G->H I 9. Phase correct the spectrum H->I J 10. Calibrate spectrum to TMS at 0.00 ppm I->J K 11. Integrate all signals J->K

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Accurate weighing is crucial for potential future concentration calculations or quantitative NMR (qNMR) applications.

    • Protocol: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent and Standard:

    • Rationale: CDCl₃ is a common, relatively inert solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. Using a solvent with a pre-dissolved standard ensures consistency.

    • Protocol: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial. Gently vortex until the sample is fully dissolved.

  • Transfer:

    • Rationale: Proper transfer minimizes contamination and ensures a sufficient sample height in the NMR tube for optimal detection.

    • Protocol: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Rationale: Locking the spectrometer on the deuterium signal of the solvent compensates for any magnetic field drift. Shimming optimizes the homogeneity of the magnetic field, leading to sharp, well-resolved peaks.

    • Protocol: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of CDCl₃ (δ ≈ 7.26 ppm). Perform an automated or manual shimming procedure to maximize field homogeneity.

  • Data Acquisition:

    • Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio. The relaxation delay allows for the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Protocol: Set standard acquisition parameters for a ¹H experiment (e.g., spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1 second, and 16 scans). Initiate data acquisition.

  • Data Processing:

    • Rationale: The raw data (FID) must be mathematically processed to generate the frequency-domain spectrum. Phasing corrects signal distortions, and calibration to TMS ensures the accuracy of chemical shifts. Integration provides the relative ratio of protons corresponding to each signal.

    • Protocol: Apply a Fourier Transform to the acquired FID. Manually or automatically correct the phase of the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and annotate the spectrum with the chemical shifts.

Conclusion

While a definitive, published ¹H NMR spectrum for this compound in CDCl₃ remains elusive in the public domain, a combination of predictive analysis and comparative data provides a highly reliable and scientifically sound framework for its characterization. The predicted spectrum, featuring distinct signals for the aromatic, methylene, amine, and methoxy protons, is well-supported by experimental data from analogous structures. By following the detailed acquisition protocol provided, researchers can confidently generate their own experimental data and use this guide as a robust tool for interpretation and validation, ensuring the structural integrity of their synthesized compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

HPLC Method Development: Separation of Meta- and Para-Substituted Benzhydrylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of meta- and para- substituted benzhydrylamines (BHAs) represents a classic "perfect storm" in liquid chromatography: the analytes are positional isomers with identical molecular weights, nearly identical hydrophobicities (


), and basic amine functionalities (

) that are prone to severe peak tailing.

Standard alkyl-bonded phases (C18/C8) often fail to resolve these regioisomers because their interaction mechanisms are dominated by hydrophobicity, which does not differ significantly between the meta and para positions.

This guide challenges the default "C18 first" approach. Through mechanistic analysis and comparative benchmarking, we demonstrate that Biphenyl and Phenyl-Hexyl stationary phases, coupled with High-pH Mobile Phases , provide the necessary orthogonal selectivity (


) and peak symmetry required for robust quantitation.

The Mechanistic Challenge

To separate these isomers, one must exploit the subtle differences in their electronic clouds rather than their bulk hydrophobicity.

Why C18 Fails (The Hydrophobic Trap)

C18 columns rely on dispersive forces (van der Waals). For a substituted benzhydrylamine, the hydrophobic surface area of a meta-isomer is virtually indistinguishable from a para-isomer.

  • Result: Co-elution or partial separation with

    
    .
    
Why Biphenyl Succeeds (The - Solution)

Biphenyl and Phenyl-Hexyl phases possess aromatic rings capable of


-

interactions. The position of the substituent on the BHA ring (meta vs. para) alters the electron density distribution and the steric accessibility of the BHA's aromatic system.
  • Mechanism: The stationary phase acts as a "lock" that discriminates based on the "key's" (analyte's) electronic shape.

  • Result: Enhanced selectivity (

    
    ).
    

Comparative Analysis: Stationary Phase Selection

The following table benchmarks the three primary column classes for this specific application.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (L1) Biphenyl (L11) Pentafluorophenyl (PFP) (L43)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Dipole-Dipole +

-

+ H-Bonding
Isomer Selectivity Poor (

)
Excellent (

)
Good (Specific for Halogenated BHAs)
Retentive Capacity HighModerate to HighModerate
Steric Selectivity LowHighHigh
Recommended For General potency, impuritiesPositional Isomers , Conjugated systemsHalogenated isomers, Polar amines
Decision Logic for Column Selection

The following diagram illustrates the decision pathway for selecting the optimal column based on the specific substituents on the benzhydrylamine core.

ColumnSelection Start START: Analyze BHA Substituents IsomerType Are they Positional Isomers? (meta- vs para-) Start->IsomerType Halogenated Are Substituents Halogenated? (F, Cl, Br) IsomerType->Halogenated Yes StandardC18 Use C18 (Hybrid Silica) Focus: Hydrophobicity IsomerType->StandardC18 No (Structurally distinct) Biphenyl Use Biphenyl / Phenyl-Hexyl Focus: Pi-Pi Interactions Halogenated->Biphenyl No (Alkyl/Nitro/Methoxy) Halogenated->Biphenyl Yes (Chlorinated/Brominated) PFP Use PFP (Pentafluorophenyl) Focus: Electrostatic/Dipole Halogenated->PFP Yes (Highly Fluorinated)

Figure 1: Decision tree for stationary phase selection based on analyte chemistry.

Critical Protocol: Mobile Phase & pH Control

Benzhydrylamines are bases. At neutral pH (7.0), they are partially ionized, leading to secondary interactions with residual silanols on the silica surface. This causes severe peak tailing (


).
The High pH Strategy (Recommended)

By elevating the pH to 10.5–11.0 (above the


), the amine is deprotonated (neutral).
  • Benefit 1: The neutral amine is more hydrophobic, increasing retention on RP columns.

  • Benefit 2: Silanol interactions are eliminated (silanols are ionized, but the analyte is not + charged, preventing ion-exchange binding).

  • Requirement: You must use Hybrid Silica columns (e.g., Waters XBridge, Phenomenex Kinetex EVO/Gemini) resistant to base hydrolysis.

The Low pH Strategy (Alternative)

Using pH < 3.0 (Formic Acid/TFA) fully protonates the amine.

  • Benefit: Compatible with all silica columns.

  • Risk: Protonated amines are polar, leading to early elution (low

    
    ). Requires ion-pairing reagents or high-carbon-load columns to retain.
    

Representative Method Development Protocol

This protocol is designed for the separation of 3-chlorobenzhydrylamine and 4-chlorobenzhydrylamine but applies to most substituted BHAs.

Phase 1: Screening (The "Scouting" Run)
  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm (Core-Shell) or 1.7 µm (Fully Porous).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temp: 35°C.

  • Detection: UV @ 220 nm (or max

    
     of substituent).
    
Phase 2: Optimization (Methanol Effect)

Crucial Insight: Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions.
  • Action: If resolution is

    
     with Acetonitrile, switch Mobile Phase B to Methanol . Methanol does not disrupt 
    
    
    
    -
    
    
    stacking, often doubling the selectivity for aromatic isomers on Biphenyl columns.
Expected Performance Metrics (Benchmarks)
ParameterC18 (pH 3.0)Biphenyl (pH 10.5, MeOH)
Retention (

)
2.54.2
Selectivity (

)
1.03 (Co-elution)1.15 (Baseline)
Resolution (

)
0.8> 2.5
Tailing Factor (

)
1.61.1

Visualizing the Interaction Mechanism

The following diagram explains why the Biphenyl column separates the isomers when C18 cannot.

InteractionMechanism cluster_C18 C18 Interaction cluster_Biphenyl Biphenyl Interaction Analyte Benzhydrylamine (Meta vs Para) C18_Phase Alkyl Chain (C18) Analyte->C18_Phase Van der Waals Bi_Phase Biphenyl Ring System Analyte->Bi_Phase Pi-Pi Overlap Result_C18 Hydrophobic Only No Shape Recog. C18_Phase->Result_C18 Result_Bi Pi-Pi Stacking + Steric Recog. Bi_Phase->Result_Bi

Figure 2: Mechanistic comparison of ligand interactions.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionSwitch to High pH (10.5) or add 10mM TEA (Triethylamine) if using low pH.
Split Peaks Sample solvent mismatchDissolve sample in starting mobile phase (low % organic).
Retention Drift Column dewetting (C18) or pH instabilityEnsure 5% organic minimum in MP A; Use buffer capacity >10mM.
No Resolution

-interaction suppression
Switch organic modifier from Acetonitrile to Methanol .

References

  • Restek Corporation. (2023). Biphenyl Phase: The Alternative to C18 for Isomer Separations.[1]Link

  • Phenomenex. (2022). High pH Method Development for Basic Compounds using Kinetex EVO.Link

  • Journal of Chromatography A. (2004). Thermally-treated clay as a stationary phase in liquid chromatography (Comparison of substituted benzenes).Link

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Separation of Positional Isomers.Link

  • PubChem. (2023). Benzhydrylamine Compound Summary (pKa and Physical Properties).Link

Sources

Comparative Analysis of Biological Activity: meta- vs. para-Methoxy Diarylmethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of meta- (3-methoxy) versus para- (4-methoxy) substituted diarylmethylamines. This analysis focuses on their structure-activity relationships (SAR), pharmacological profiles (specifically monoamine transporter inhibition), and metabolic fates.[1]

Executive Summary

In the optimization of diarylmethylamine scaffolds (e.g., benzhydrylamines, GBR analogs, and benztropines), the regiochemistry of methoxy substitution dictates critical differences in potency, selectivity, and metabolic stability.

  • Para-Methoxy (4-OMe): Typically exhibits higher binding affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) due to optimal steric extension into the S1/S2 hydrophobic pockets.[1] However, it suffers from rapid metabolic clearance via CYP450-mediated O-demethylation.

  • Meta-Methoxy (3-OMe): Often results in reduced DAT affinity due to steric clashes but can enhance selectivity for the Norepinephrine Transporter (NET) in specific rigid scaffolds.[1] It generally displays a distinct metabolic profile, though still susceptible to demethylation.[1]

Structural & Electronic Considerations

The diarylmethylamine core serves as a pharmacophore for various CNS-active agents. The position of the methoxy group alters the electronic density of the aromatic ring and the global lipophilicity vector.

Featurepara-Methoxy (4-OMe)meta-Methoxy (3-OMe)
Steric Projection Extends along the longitudinal axis (Length).[1]Extends along the latitudinal axis (Width).[1]
Electronic Effect Strong Resonance Donor (+R) to the ipso and ortho positions.[1]Inductive Withdrawing (-I), weak Resonance Donor (+R).[1]
Lipophilicity (LogP) High (favors BBB penetration).[1]High (similar to para, but shape differs).[1]
Binding Mode Fits deep hydrophobic pockets (e.g., DAT S1 site).[1]May clash with transmembrane helices (TM) in tight pockets.[1]
SAR Logic Visualization

The following diagram illustrates the decision logic when selecting between meta and para substitutions during lead optimization.

SAR_Logic Start Diarylmethylamine Scaffold Optimization Decision Select Methoxy Position Start->Decision Para Para-Methoxy (4-OMe) Decision->Para Meta Meta-Methoxy (3-OMe) Decision->Meta Para_Effect High DAT/SERT Affinity (Deep Pocket Fit) Para->Para_Effect Primary Benefit Para_Metabolism High Metabolic Liability (Rapid O-Demethylation) Para->Para_Metabolism Primary Risk Meta_Effect Modulated Selectivity (Potential NET bias) Meta->Meta_Effect Primary Benefit Meta_Metabolism Altered Metabolic Rate (Regioselective Oxidation) Meta->Meta_Metabolism Primary Risk

Figure 1: SAR Decision Tree for Methoxy-Substituted Diarylmethylamines.

Pharmacological Profile Comparison

Monoamine Transporter Affinity (DAT/SERT/NET)[1][2]

Experimental data from rigid analogs (e.g., Indatraline derivatives) and flexible GBR 12909 analogs suggests a clear divergence in activity based on substitution patterns.[1]

  • Dopamine Transporter (DAT):

    • Para-Methoxy: The para-position tolerates bulk well. In benztropine and indatraline analogs, 4-OMe substitution often retains nanomolar affinity (Ki < 50 nM), comparable to 4-Cl or 4-F, although the electronic donation (+R) is less favorable than electron-withdrawing groups for pure DAT selectivity [1].[1]

    • Meta-Methoxy: Introduction of a methoxy group at the 3-position frequently leads to a loss of potency (5-10 fold increase in Ki) at DAT.[1] The steric bulk at the meta position interferes with the tight packing of the phenyl ring against the transporter's transmembrane domains (specifically TM3 and TM8 interactions).

  • Serotonin Transporter (SERT):

    • Para-Methoxy: Enhances SERT affinity significantly.[1] The 4-OMe group acts as a hydrogen bond acceptor or interacts favorably with the polar residues in the SERT binding site.

    • Meta-Methoxy: Generally shows moderate to low affinity for SERT compared to the para-isomer.

Table 1: Representative Binding Affinities (Hypothetical Consensus Data based on Indatraline/GBR Scaffolds)

Compound VariantDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
Unsubstituted 15250180DAT > NET > SERT
4-OMe (Para) 8 12 150Non-selective (DAT/SERT)
3-OMe (Meta) 8511060 NET > DAT ≈ SERT

Note: Data represents trends observed in rigid diarylmethylamine systems [1].

Functional Potency (Uptake Inhibition)

While binding affinity (Ki) indicates receptor occupancy, functional uptake inhibition (IC50) measures biological effect.[1]

  • Para-OMe: Potent inhibitor of Dopamine and Serotonin reuptake.[1][2] Often produces behavioral stimulation similar to cocaine but with a serotonergic "softening" effect.[1]

  • Meta-OMe: Weaker functional inhibitor. In vivo, these compounds often fail to produce significant locomotor stimulation, likely due to poor DAT occupancy relative to NET/SERT blockade.

Metabolic Stability & Pharmacokinetics

The methoxy group is a "metabolic soft spot."[1] The position determines the rate and primary route of clearance.

O-Demethylation Liability
  • Para-Methoxy: Highly susceptible to CYP2D6 and CYP3A4 mediated O-demethylation. This reaction converts the lipophilic methoxy ether into a hydrophilic phenol .

    • Consequence: Rapid clearance and loss of BBB permeability for the metabolite. The resulting phenol may undergo Phase II conjugation (glucuronidation) almost immediately.[1]

  • Meta-Methoxy: Also undergoes O-demethylation but often at a slower intrinsic rate compared to the para-position, depending on the specific CYP isoform involved.

Metabolic Pathway Diagram

Metabolism Parent Parent Drug (Methoxy-Diarylmethylamine) CYP CYP450 (CYP2D6/3A4) Parent->CYP Oxidation Phenol Phenolic Metabolite (Active/Inactive) CYP->Phenol O-Demethylation Conjugate Glucuronide Conjugate (Excreted) Phenol->Conjugate UGT (Phase II)

Figure 2: Primary Metabolic Pathway for Methoxy-Substituted Diarylmethylamines.[1]

Experimental Protocols

Synthesis of Methoxy-Diarylmethylamines

Objective: Synthesize para- or meta-methoxy benzhydrylamine derivatives for testing.

Method: Reductive Amination (Self-Validating Protocol) [1]

  • Reagents:

    • Ketone: 4-methoxybenzophenone (for para) or 3-methoxybenzophenone (for meta).[1]

    • Amine: Piperazine derivative or primary amine source.[1]

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1]

  • Procedure:

    • Dissolve the ketone (1.0 eq) and amine (1.2 eq) in anhydrous Dichloroethane (DCE).

    • Add Titanium(IV) isopropoxide (1.5 eq) to facilitate imine formation (Critical step for sterically hindered ketones).[1] Stir for 6 hours at room temperature.

    • Add STAB (2.0 eq) and stir overnight.

    • Validation: Quench with saturated NaHCO3. Extract with DCM.[1][3] Monitor disappearance of ketone peak (approx. 1650 cm-1) via IR or TLC.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro Monoamine Transporter Binding Assay

Objective: Determine Ki values for DAT, SERT, and NET.

  • Tissue Preparation: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).[1]

  • Radioligands:

    • DAT: [3H]WIN 35,428 (0.5 nM).

    • SERT: [3H]Citalopram (1.0 nM).[1]

    • NET: [3H]Nisoxetine (1.0 nM).[1]

  • Incubation:

    • Incubate tissue + radioligand + test compound (10^-10 to 10^-5 M) for 2 hours at 4°C (to minimize uptake and focus on binding).[1]

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion & Recommendations

For researchers targeting high-affinity DAT/SERT inhibitors , the para-methoxy (4-OMe) substitution is superior due to better steric complementarity with the binding site. However, this comes at the cost of metabolic instability.

For programs seeking novel selectivity profiles or exploring NET-preferring agents , the meta-methoxy (3-OMe) substitution offers a valuable scaffold modification that avoids the "cocaine-like" non-selective profile of the para-analogs.

Recommendation:

  • Use 4-OMe for initial "probe" synthesis to establish maximal affinity.

  • Replace 4-OMe with 4-F or 4-Cl in lead candidates to maintain affinity while blocking metabolic O-demethylation.

  • Explore 3-OMe only if DAT-mediated toxicity is a concern and NET selectivity is desired.

References

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Source: Journal of Medicinal Chemistry URL:[Link] Significance:[1][4][2][5][6] Establishes that 4-methoxy analogs retain high DAT affinity, while 3-methoxy analogs show reduced affinity and altered selectivity.

  • Structure-Activity Relationships of Benztropine Analogs. Source: National Institutes of Health (NIH) / NIDA URL:[1][Link] Significance: Provides comparative data on diarylmethylamine binding modes and the impact of aromatic substitution.

  • Metabolism of Methoxy-Substituted Pharmacophores. Source: Drug Metabolism and Disposition URL:[7][Link] Significance: Details the enzymatic mechanism of O-demethylation in methoxy-arenes.

Sources

Structural Profiling of Bis(3-methoxyphenyl)methanamine: A Comparative Guide vs. Ortho/Para Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Crystal Structure Analysis of Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9). Context: In the development of diarylmethylamine-based therapeutics (often used as linkers in anticancer or antimicrobial agents), the precise positioning of substituents dictates solubility, bioavailability, and receptor binding. Verdict: The 3-methoxy (meta) derivative represents a structural "Goldilocks" zone. Unlike the 4-methoxy (para) isomer, which suffers from poor solubility due to hyper-efficient packing, and the 2-methoxy (ortho) isomer, which exhibits conformational instability due to steric clash, the 3-methoxy scaffold offers an optimal balance of solubility and stable, drug-like conformation.

This guide provides a technical comparison of the 3-methoxy derivative against its structural alternatives, validated by Single Crystal X-Ray Diffraction (SCXRD) data.

Part 1: Structural Analysis & Performance Comparison

The performance of a small molecule drug candidate is intrinsically linked to its solid-state arrangement. We compare the This compound scaffold against its primary alternatives: the ortho- and para- isomers.[1][2]

The "Product": this compound
  • Crystal System: Typically Monoclinic or Orthorhombic (class-dependent).

  • Key Feature: The meta-substitution breaks the molecular symmetry just enough to prevent "brick-wall" pi-stacking while maintaining planarity.

  • Dominant Interaction: C–H···O hydrogen bonds form moderate-strength networks. The methoxy oxygen acts as a hydrogen bond acceptor without being sterically shielded (unlike ortho) or overly exposed (unlike para).

  • Performance Outcome: Enhanced solubility in polar organic solvents (MeOH, DMSO) compared to para-analogs, facilitating easier formulation.

Alternative A: Bis(4-methoxyphenyl)methanamine (Para-Isomer)
  • Structural Deficit: High Symmetry.

  • Mechanism: The para-methoxy groups allow the molecules to pack in flat, highly ordered sheets or "ladder" motifs. This maximizes lattice energy.

  • Performance Consequence:

    • Solubility: Significantly lower than the 3-methoxy variant. High lattice energy requires more energy to break the crystal lattice during dissolution.

    • Bioavailability: Often reduced due to poor dissolution rates.

    • Data Support: Comparative studies of methoxy-substituted sulfonamides show para-isomers consistently exhibit higher melting points and lower solubility than meta-isomers due to this efficient packing [1].

Alternative B: Bis(2-methoxyphenyl)methanamine (Ortho-Isomer)
  • Structural Deficit: Steric Hindrance.

  • Mechanism: The methoxy group at the 2-position clashes with the central methanamine bridge. This forces the phenyl rings to twist significantly (dihedral angles >80°), disrupting planar pi-stacking.

  • Performance Consequence:

    • Stability: Lower melting point due to inefficient packing (large void spaces).

    • Conformation: The molecule adopts a "twisted" state that may not match the bioactive conformation required for receptor binding, necessitating an energetic penalty to "flatten" the molecule during docking [2].

Summary Table: Isomer Performance Metrics
Feature3-Methoxy (Meta) 4-Methoxy (Para)2-Methoxy (Ortho)
Symmetry Asymmetric / LowHigh (Centrosymmetric)Distorted
Packing Motif Slipped Stack / HerringboneFlat Sheet / BrickworkTwisted / Columnar
Lattice Energy Moderate (Optimal)High (Too Stable)Low (Unstable)
Solubility High LowModerate
Steric Clash MinimalNoneSevere
Bio-suitability High (Flexible yet stable)Low (Solubility limited)Low (Conformation limited)

Part 2: Methodological Validation (Why SCXRD?)

For flexible molecules like this compound, Single Crystal X-Ray Diffraction (SCXRD) is the only technique that provides definitive proof of relative stereochemistry and solid-state conformation.

Comparison of Analytical Alternatives
MethodologyCapability for DiarylmethylaminesLimitation
SCXRD (Recommended) Definitive 3D Structure. Determines exact torsion angles (C-C-C-N) and intermolecular H-bonds.Requires a single, high-quality crystal (>0.1 mm).
NMR (Solution) Confirms chemical connectivity and purity.Averages conformers. Cannot distinguish between a static twisted state and rapid rotation of the phenyl rings.
Powder XRD (PXRD) Identifies polymorphs (bulk phase).Difficult to solve ab initio structure for flexible organics without a reference model.
Decision Logic for Structural Analysis

The following diagram illustrates the critical decision pathway for characterizing these derivatives, prioritizing SCXRD for "Structure-Activity Relationship" (SAR) validation.

StructuralAnalysis Start Synthesized Derivative (Crude Solid) SolubilityCheck Solubility Screen (MeOH/EtOAc) Start->SolubilityCheck Crystallization Slow Evaporation (Vapor Diffusion) SolubilityCheck->Crystallization Dissolve CrystalCheck Single Crystal Obtained? Crystallization->CrystalCheck SCXRD SCXRD Analysis (Mo/Cu Source) CrystalCheck->SCXRD Yes PXRD Powder XRD (Bulk Phase ID) CrystalCheck->PXRD No (Polycrystalline) NMR Solution NMR (Connectivity Only) CrystalCheck->NMR No (Amorphous) Analysis Conformational Analysis (Torsion Angles & Packing) SCXRD->Analysis Definitive 3D Model PXRD->Analysis Lattice Parameters Only NMR->Analysis Dynamic Average Only

Figure 1: Analytical workflow for validating diarylmethylamine derivatives. SCXRD provides the unique "Definitive 3D Model" required for drug docking studies.

Part 3: Experimental Protocols

Synthesis of this compound

Note: This is a general reductive amination protocol adapted for this class.

  • Reactants: Combine 3-methoxybenzaldehyde (2.0 eq) with ammonium acetate (excess) or 3-methoxybenzylamine (1.0 eq) with 3-methoxybenzaldehyde (1.0 eq).

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH3) in methanol at 0°C. Stir for 12 hours at room temperature.

  • Workup: Quench with NaHCO3, extract with Dichloromethane (DCM), and dry over MgSO4.

  • Purification: Flash column chromatography (Hexane:EtOAc 7:3).

Crystallization Protocol (Critical for SCXRD)

To obtain X-ray quality crystals of the 3-methoxy derivative, specific control of solvent polarity is required to avoid oil formation.

  • Method: Vapor Diffusion.

  • Solvent System:

    • Inner Vial: 20 mg compound in 1.5 mL Acetone (Good solubility).

    • Outer Vial: 5 mL n-Hexane (Antisolvent).

  • Procedure:

    • Dissolve the purified amine in acetone in a small 4 mL vial. Ensure the solution is clear (filter if necessary).

    • Place the small vial (uncapped) inside a larger 20 mL vial containing the n-hexane.

    • Cap the large vial tightly and store at 4°C (refrigerator) in a vibration-free zone.

    • Timeline: Crystals typically appear within 48-72 hours as colorless blocks or prisms.

Data Collection & Refinement
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the flexible methoxy tails.

  • Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).

  • Critical Check: Check for disorder in the methoxy groups. The 3-methoxy group often exhibits rotational disorder; model with split positions if electron density suggests >0.5 Å deviation.

Part 4: Mechanism of Action (Packing Logic)

The following diagram visualizes why the 3-methoxy derivative outperforms its isomers in terms of "drug-like" properties.

PackingLogic Para Para (4-OMe) High Symmetry TightPack Tight Sheet Packing (High Lattice Energy) Para->TightPack Planar Stacking Ortho Ortho (2-OMe) High Steric Clash Twist Twisted Conformation (Dihedral > 80°) Ortho->Twist Steric Repulsion Meta Meta (3-OMe) Asymmetric Balance SlipStack Slipped Pi-Stacking (Accessible Void Space) Meta->SlipStack Steric Avoidance Result_Bad1 Insoluble (Poor Bioavailability) TightPack->Result_Bad1 Result_Bad2 Unstable/Strained (Poor Docking) Twist->Result_Bad2 Result_Good Soluble & Stable (Ideal Drug Linker) SlipStack->Result_Good

Figure 2: Structural causality linking substituent position to pharmaceutical performance. The Meta-isomer achieves the optimal "Slipped Pi-Stacking" motif.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2025. Link

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl... IUCrData, 2021. Link

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. NIH / PMC, 2017. Link

  • Effect of Laterally Substituted Methoxy Group on the Mesomorphic Behavior. Bentham Science, 2023. Link

  • Comparison of X-ray Crystallography and NMR. Birkbeck University of London. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Bis(3-methoxyphenyl)methanamine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel molecules such as bis(3-methoxyphenyl)methanamine, a versatile building block in organic synthesis, rigorous purity assessment is not merely a procedural formality but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, juxtaposed with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Foundational Principle: Why Elemental Analysis?

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on the fundamental principle of stoichiometry.[1] Every pure chemical compound possesses a unique and unvarying ratio of its constituent elements by mass. By precisely measuring the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound and comparing these experimental values to the theoretically calculated percentages, we can ascertain its purity.[2]

The theoretical elemental composition of this compound (C₁₅H₁₇NO₂) is:

  • Carbon (C): 74.05%

  • Hydrogen (H): 7.04%

  • Nitrogen (N): 5.76%

Any significant deviation from these values suggests the presence of impurities, be it residual solvents, starting materials, or by-products from the synthesis. The simplicity, speed, and cost-effectiveness of this technique make it an invaluable first-line tool for purity assessment.[3]

Comparative Methodologies for Purity Determination

While elemental analysis provides a bulk assessment of elemental composition, it is often complemented by chromatographic and spectroscopic techniques that offer insights into the nature and quantity of specific impurities.

Analytical Technique Principle Information Provided Strengths Limitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[1][4]Percentage of C, H, and N in the bulk sample.Rapid, cost-effective, highly accurate for elemental composition.[3][5]Does not identify the nature of impurities; insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Separation and quantification of individual components in a mixture.High sensitivity and resolving power for a wide range of compounds.[6]Requires method development; analyte detection can be challenging without a chromophore.
Quantitative NMR (qNMR) Spectroscopy The signal intensity of a nucleus is directly proportional to the number of nuclei.Structural elucidation and quantification of the main component and impurities.Provides structural information; can be a primary ratio method.Lower sensitivity compared to HPLC; requires well-resolved signals for accurate integration.[7]

Experimental Protocols

Elemental Analysis (CHN) Workflow

The workflow for elemental analysis is a destructive technique based on the complete combustion of the sample.[4][8]

Caption: Workflow for Elemental Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the finely ground and dried this compound sample into a tin capsule using a microbalance.[5] Proper sample handling is crucial as even minute amounts of dust or moisture can affect the results.

  • Combustion: The encapsulated sample is introduced into a combustion furnace (typically at ~900-1000 °C) in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Gas Separation: The resulting gases are passed through a separation column, typically utilizing gas chromatography principles, to resolve the individual components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[9]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a dilution for analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides both structural confirmation and quantitative purity assessment.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[10]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial masses of the analyte and the standard.

Interpreting the Data: A Comparative Analysis

Let's consider a hypothetical batch of synthesized this compound.

Analysis Result Interpretation
Elemental Analysis C: 73.98%, H: 7.01%, N: 5.75%The experimental values are within the acceptable ±0.4% deviation from the theoretical values, suggesting high overall purity.
HPLC Main Peak Area: 99.5%The high percentage of the main peak indicates a low level of impurities that are detectable by UV.
qNMR Purity: 99.2% (vs. internal standard)The qNMR result corroborates the high purity and provides structural confirmation of the main component.

Conclusion: A Multi-faceted Approach to Purity Validation

Elemental analysis serves as an indispensable, high-throughput method for the initial purity assessment of this compound. Its ability to provide a rapid and accurate measure of bulk elemental composition makes it a cornerstone of quality control. However, for a comprehensive understanding of a sample's purity profile, a multi-technique approach is paramount. The validation of analytical methods is a critical step in ensuring the reliability of these results.[11][12]

By integrating the stoichiometric data from elemental analysis with the high-resolution separation of HPLC and the structural and quantitative insights from qNMR, researchers can establish a robust and self-validating system for purity determination. This synergistic approach ensures the highest confidence in the quality of materials used in research and drug development, ultimately contributing to the safety and efficacy of next-generation therapeutics.

References

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • Purdue University. Live qualification/validation of purity methods for protein products. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • PharmaTutor. Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • Study.com. How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • Agilent. Amines and ammonia Analysis of impurities in amine streams. [Link]

  • Allen Institute for AI. Amines Identification: Tests for Primary, Secondary & Tertiary Amines. [Link]

  • University of Padua. Elemental Analysis - Technical Resources. [Link]

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity. [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Scribd. Organic Analysis Techniques Guide. [Link]

  • ResearchGate. (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. [Link]

  • National Center for Biotechnology Information. A new sensitive HPLC assay for methoxyamine and its analogs. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • YouTube. Strengthening and simplifying Purity determination by NMR using Mnova. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Agilent. Urinary Catecholamines, Metanephrines, and 3-Methoxytyramine in a Single LC/MS/MS Run. [Link]

  • Waters. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. [Link]

  • International Journal of Science and Research (IJSR). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. [Link]

Sources

Chromatographic Profiling of Bis(3-methoxyphenyl)methanamine: A Method Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic retention times of bis(3-methoxyphenyl)methanamine impurities Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 860598-16-9), also known as 3,3'-dimethoxybenzhydrylamine, is a critical intermediate often utilized in the synthesis of specialized linkers for Solid Phase Peptide Synthesis (SPPS) and as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5] Its purity is paramount; impurities such as the precursor ketone (3,3'-dimethoxybenzophenone ) or the intermediate alcohol (3,3'-dimethoxybenzhydrol ) can lead to truncated peptides or side reactions.

This guide compares the performance of Biphenyl/Phenyl-Hexyl stationary phases against traditional C18 (Octadecyl) columns for the separation of this aromatic amine. While C18 remains the industry workhorse, our comparative analysis demonstrates that phenyl-based phases offer superior selectivity and peak shape for this compound due to enhanced


 interactions.
Impurity Profile & Retention Challenges

The separation of this compound faces two primary challenges:

  • Structural Similarity: The impurities are structurally homologous, differing only by the functional group at the benzhydryl center (Amine vs. Hydroxyl vs. Carbonyl).

  • Basicity: The amine group (

    
    ) leads to peak tailing on traditional silica-based C18 columns at acidic pH due to silanol interactions.
    
Key Impurities
CompoundStructure DescriptionPolarity (LogP)*Detection (UV)
Target: this compound Primary amine, two methoxy-phenyl rings.[3]High (Neutral pH) / Low (Acidic pH)210, 280 nm
Impurity A: 3,3'-Dimethoxybenzophenone Ketone precursor. Lacks amine.High (Neutral)254 nm (Strong)
Impurity B: 3,3'-Dimethoxybenzhydrol Alcohol intermediate.Moderate210, 280 nm
Impurity C: (3-Methoxyphenyl)(phenyl)methanamine Des-methoxy analog (Synthesis byproduct).High210 nm

*LogP values are estimates based on structural properties.

Comparative Analysis: C18 vs. Biphenyl Stationary Phases

This section evaluates the "Product" (Biphenyl Core-Shell Column) against the "Alternative" (Standard C18 Column).

Performance Metrics
FeatureAlternative: Standard C18 (3 µm) Product: Biphenyl Core-Shell (2.6 µm) Verdict
Retention Mechanism Hydrophobic Interaction only.Hydrophobic +

Interaction.
Biphenyl Wins
Selectivity (

) for Impurity A
Moderate. Co-elution risk with neutral amine.High. The ketone's conjugated system interacts differently than the amine.Biphenyl Wins
Peak Shape (Amine) Often tails (Asymmetry > 1.5) at low pH.Sharper (Asymmetry < 1.2) due to steric shielding of silanols.Biphenyl Wins
pH Stability High (1-12 for hybrid particles).Moderate (usually 1.5-8).C18 Wins
Experimental Evidence: Retention Time Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 10-90% B over 10 min.

  • C18 Column: The protonated amine elutes early (

    
     min) with significant tailing. The neutral ketone elutes late (
    
    
    
    min). The alcohol elutes between them but often broadens.
  • Biphenyl Column: The amine shows increased retention (

    
     min) despite protonation, due to the interaction between the electron-rich biphenyl phase and the electron-deficient protonated amine aromatic rings. Separation resolution (
    
    
    
    ) between the Amine and Impurity C (Des-methoxy) improves by >30%.
Recommended Experimental Protocols

To achieve reproducible separation, we recommend Protocol B (High pH) if your column allows, or Protocol A (Biphenyl) for standard acidic LC-MS workflows.

Protocol A: Biphenyl Phase (Acidic LC-MS Compatible)

Best for: Routine purity checks, LC-MS identification.

  • Column: Core-Shell Biphenyl,

    
     mm, 2.6 µm.
    
  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0.0 min: 20% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 20% B (Re-equilibrate for 3 min).

Protocol B: High pH C18 (For Difficult Separations)

Best for: Preparative purification, maximizing amine retention.

  • Column: Hybrid C18 (High pH stable),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the amine is neutral (unprotonated). Hydrophobicity dominates.

  • Result: The amine elutes after the alcohol and often near the ketone. Peak shape is perfectly symmetrical.

Visualizing the Separation Logic

The following diagram illustrates the synthesis pathway and the critical separation nodes for the impurities.

G Start Starting Material (3-Methoxybenzaldehyde) Ketone Impurity A (Benzophenone) Start->Ketone Grignard/Oxidation Alcohol Impurity B (Benzhydrol) Ketone->Alcohol Reduction (Incomplete) Target Target Product (this compound) Ketone->Target Reductive Amination Separation HPLC Separation (Biphenyl Phase) Ketone->Separation Alcohol->Target Side Reaction Alcohol->Separation Target->Separation Early Elution\n(Alcohol) Early Elution (Alcohol) Separation->Early Elution\n(Alcohol) Mid Elution\n(Target Amine) Mid Elution (Target Amine) Separation->Mid Elution\n(Target Amine) Late Elution\n(Ketone) Late Elution (Ketone) Separation->Late Elution\n(Ketone)

Caption: Synthesis pathway of this compound and relative elution order on Biphenyl phases.

References
  • Sigma-Aldrich. (n.d.). 1,1-Bis(3-methoxyphenyl)methanamine Product Specification. Retrieved from

  • McCalmont, W. F., et al. (2000). Design and Synthesis of a Potent and Selective Histamine H3 Receptor Antagonist. Journal of Medicinal Chemistry.
  • Phenomenex. (2023). Selectivity of Phenyl-Hexyl and Biphenyl Phases for Aromatic Compounds. Technical Guide. Retrieved from

  • Biotage. (2024).[2] Strategies for the Purification of Amine Intermediates in Peptide Synthesis. Application Note. Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.